Product packaging for Nikethamide (Standard)(Cat. No.:CAS No. 59-26-7)

Nikethamide (Standard)

カタログ番号: B1678874
CAS番号: 59-26-7
分子量: 178.23 g/mol
InChIキー: NCYVXEGFNDZQCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Nikethamide, a nicotinic acid derivative with the molecular formula C10H14N2O, is a central nervous system stimulant that has been used in research as a respiratory stimulant . It is a clear, light yellow viscous liquid or crystalline solid with a slightly bitter taste . Historically, its primary research application has been to stimulate the respiratory cycle, particularly in studies involving respiratory depression due to drug overdose or anesthesia . It acts by crossing the blood-brain barrier and activating respiratory centers in the brainstem, leading to enhanced breathing . While its clinical use has declined in favor of safer interventions, Nikethamide remains a compound of interest in research contexts . It has also been studied in other models, such as for increasing endurance at high altitudes . Researchers should note that its effective doses for respiratory stimulation can be close to those that cause CNS side effects like agitation or convulsions . It is available in various forms for laboratory use. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B1678874 Nikethamide (Standard) CAS No. 59-26-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYVXEGFNDZQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046524
Record name N,N-Diethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992)
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992)
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

235 °F (NTP, 1992)
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.058 to 1.066 at 77 °F (NTP, 1992)
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

59-26-7
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-Diethylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nikethamide [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nikethamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nikethamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nikethamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nikethamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nikethamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nikethamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIKETHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368IVD6M32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

75 to 79 °F (NTP, 1992)
Record name NICETHAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Nikethamide on Respiratory Centers

Abstract

Nikethamide (N,N-diethylnicotinamide), historically known by the trade name Coramine, is a central nervous system (CNS) stimulant that primarily targets the respiratory centers.[1] Its principal mechanism involves the stimulation of the medulla oblongata, the region of the brainstem responsible for controlling vital autonomic functions, including respiration.[2][3] This action results in an increased rate and depth of breathing.[3][4][5] While its clinical application has diminished due to a narrow therapeutic index and the availability of safer alternatives, Nikethamide remains a valuable tool in pharmacological research for studying the mechanisms of respiratory control.[2][6] Emerging evidence points towards a multi-faceted mechanism involving the modulation of ion channels through intracellular signaling cascades, specifically the protein kinase C (PKC) pathway, and interactions with central neurotransmitter systems.[4][7] This document provides a detailed examination of these mechanisms, supported by available quantitative data and experimental methodologies.

Core Mechanism of Action

Nikethamide exerts its respiratory stimulant effects through both central and peripheral pathways, with the primary site of action being the medullary respiratory center in the brainstem.[1][4]

Central Action on Medullary Respiratory Centers

The medulla oblongata contains the central pattern generator (CPG) for respiration, a complex neural circuit that autonomously generates the rhythmic motor output for breathing.[8][9][10] Nikethamide directly stimulates these centers, leading to an increase in both the respiratory rate and tidal volume.[1][2] It is believed to enhance the sensitivity of the medullary chemoreceptors to changes in blood carbon dioxide levels, amplifying the physiological response to hypercapnia.[2][11]

Peripheral Action on Carotid Body Chemoreceptors

In addition to its central effects, Nikethamide is thought to sensitize peripheral chemoreceptors located in the carotid bodies.[1][2] These receptors are primarily responsible for detecting changes in arterial oxygen levels (hypoxia). By enhancing their sensitivity, Nikethamide can augment the afferent signaling to the medullary centers, contributing to the overall increase in respiratory drive.[2]

Molecular Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways underlying Nikethamide's action on respiratory neurons. Key mechanisms involve the protein kinase C (PKC) signaling cascade and modulation of neurotransmitter systems.

PKC-Mediated Modulation of Sodium Channels

A significant component of Nikethamide's mechanism appears to be the modulation of voltage-gated sodium channels in inspiratory neurons via the PKC pathway.[4][7] Studies have shown that Nikethamide increases the concentration of PKC in neurons within the medial area of the nucleus retrofacialis (mNRF), a region implicated in respiratory rhythmogenesis.[4][7]

This activation of PKC leads to a downstream modulation of sodium channel kinetics:

  • Increased Sodium Current: Nikethamide enhances both persistent and transient sodium currents in inspiratory neurons.[7]

  • Shifted Activation/Inactivation Curves: It shifts the steady-state activation curve to more negative potentials and the inactivation curve to more positive potentials.[7]

  • Increased Channel Open Probability: The net effect is that sodium channels open at a lower membrane potential and close at a higher one, increasing their open duration and probability.[7]

This enhancement of sodium influx increases the excitability of inspiratory neurons, contributing directly to a more robust respiratory drive.

Nikethamide_PKC_Pathway cluster_neuron Neuronal Membrane Nikethamide Nikethamide PKC Protein Kinase C (PKC) Activation Nikethamide->PKC stimulates Na_Channel Voltage-Gated Sodium Channel PKC->Na_Channel phosphorylates & modulates Neuron Inspiratory Neuron Excitability Na_Channel->Neuron ↑ Na+ Influx Resp_Drive Increased Respiratory Drive Neuron->Resp_Drive leads to Nikethamide_Neurotransmitter_Interaction cluster_inputs Modulatory Inputs Nikethamide Nikethamide GABA GABAergic System (Inhibitory) Nikethamide->GABA partially antagonizes? Serotonin Serotonergic System (5-HT2A) (Excitatory) Nikethamide->Serotonin promotes? Resp_Neuron Respiratory Neuron Pool GABA->Resp_Neuron inhibits Serotonin->Resp_Neuron excites Resp_Output Net Respiratory Output Resp_Neuron->Resp_Output dictates Experimental_Workflow_Slice_Prep start Start: Neonatal Rat dissect Brainstem Dissection (Cold aCSF) start->dissect slice Vibratome Slicing (Transverse, ~600µm) dissect->slice recover Slice Recovery & Incubation (Oxygenated aCSF, ~30 min) slice->recover record Transfer to Recording Chamber (Perfusion with warm aCSF) recover->record acquire Suction Electrode Recording (Hypoglossal Nerve Rootlet) record->acquire analyze Data Analysis (RRDA: TI, IA, RC) acquire->analyze

References

The Rise and Fall of a Respiratory Stimulant: A Technical History of Nikethamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once a frontline treatment for respiratory depression, Nikethamide, also known by its trade name Coramine, has traversed a remarkable arc from a widely used analeptic to a compound of primarily historical and research interest. This technical guide delves into the historical development of Nikethamide as a therapeutic agent, examining its synthesis, mechanism of action, pivotal experimental findings, and the reasons for its eventual decline in clinical practice.

Discovery and Synthesis

Nikethamide, or N,N-diethylnicotinamide, was first described in the early 20th century.[1] Its synthesis involves the reaction of nicotinic acid with diethylamine. A common laboratory and industrial synthesis method is the aminocarbonylation of 3-iodopyridine with diethylamine.

A detailed workflow for a common synthesis route is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification Nicotinic_Acid Nicotinic Acid Process Azeotropic Distillation (to remove water) Nicotinic_Acid->Process Diethylamine Diethylamine Diethylamine->Process Solvent Toluene & n-Butanol Solvent->Process Catalyst Tetra-n-butoxy titanium Catalyst->Process Distillation Fractional Distillation (under vacuum) Process->Distillation Product Nikethamide (N,N-Diethylnicotinamide) Distillation->Product

A simplified workflow for the synthesis of Nikethamide.

Mechanism of Action: Stimulating the Core Respiratory Drive

Nikethamide's primary therapeutic effect is the stimulation of the central nervous system (CNS), particularly the respiratory centers in the medulla oblongata.[2][3] This action leads to an increased rate and depth of breathing. The precise molecular mechanism is not fully elucidated but is understood to involve two main pathways:

  • Direct Medullary Stimulation: Nikethamide acts directly on the respiratory centers in the brainstem, increasing their activity.

  • Chemoreceptor Sensitization: It is also thought to enhance the sensitivity of peripheral chemoreceptors, such as the carotid and aortic bodies, to changes in blood oxygen and carbon dioxide levels.[3]

More recent research has suggested a potential involvement of intracellular signaling pathways, specifically the modulation of sodium currents via the Protein Kinase C (PKC) pathway.

The proposed signaling pathway is illustrated below:

G Nikethamide Nikethamide Chemoreceptors Peripheral Chemoreceptors Nikethamide->Chemoreceptors Sensitizes Medulla Medullary Respiratory Center Nikethamide->Medulla Directly Stimulates PKC Protein Kinase C (PKC) Nikethamide->PKC Activates (Proposed) Chemoreceptors->Medulla Afferent Signals NeuronalActivity Increased Neuronal Excitability Medulla->NeuronalActivity NaChannels Voltage-gated Sodium Channels PKC->NaChannels Modulates NaChannels->NeuronalActivity Respiration Increased Respiratory Rate & Depth NeuronalActivity->Respiration

Proposed signaling pathway for Nikethamide's respiratory stimulant effects.

Historical Therapeutic Applications and Efficacy

In the mid-20th century, Nikethamide was a key tool in treating respiratory depression, most notably from overdoses of tranquilizers like barbiturates.[1] It was also used in cases of anesthetic-induced respiratory depression and other conditions leading to compromised breathing.

Quantitative Data from Pre-clinical Studies

While comprehensive quantitative data from early human clinical trials is scarce in modern databases, pre-clinical studies in animal models provide insight into its efficacy.

ParameterAnimal ModelDosageRoute of AdministrationKey Findings
Pharmacokinetics & Pharmacodynamics Dogs8.3 mg/kg and 25 mg/kgEndotrachealRapid absorption with maximal blood concentrations at 2.5 minutes. Increased respiratory rate and tidal volume, peaking at 5 minutes.[4]
Hemodynamic Effects Dogs20 mg/kgIntravenousIncreased heart rate. When combined with dyprophylline, supported systolic, diastolic, and mean arterial blood pressure.[3]
Analeptic Effect Cattle15 mg/kgIntravenousIncreased heart rate and respiratory rate following xylazine-induced depression.

Experimental Protocols: A Look into Historical Research

The following outlines a typical experimental protocol for evaluating the effects of Nikethamide on respiratory parameters in an animal model, based on historical research practices.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis AnimalModel Canine Model Anesthesia Induce Anesthesia (e.g., Sodium Pentobarbital) AnimalModel->Anesthesia Instrumentation Tracheostomy & Arterial Cannulation Anesthesia->Instrumentation Baseline Record Baseline Respiratory Rate, Tidal Volume, Arterial Blood Gases Instrumentation->Baseline Administration Administer Nikethamide (Specify Dose & Route) Baseline->Administration Monitoring Continuously Monitor Respiratory & Hemodynamic Parameters Administration->Monitoring BloodSampling Serial Arterial Blood Gas Analysis Administration->BloodSampling Compare Compare Post-treatment Data to Baseline Monitoring->Compare Correlate Correlate Pharmacokinetic & Pharmacodynamic Data BloodSampling->Correlate

A generalized experimental workflow for studying Nikethamide's effects.

Detailed Methodologies:

  • Animal Model: Healthy adult mongrel dogs were commonly used.

  • Anesthesia: Anesthesia was typically induced with an intravenous barbiturate, such as sodium pentobarbital (e.g., 30 mg/kg).[4]

  • Instrumentation: A tracheostomy was performed to ensure a patent airway and for the administration of the drug in some protocols. An arterial line was placed for blood sampling and blood pressure monitoring.

  • Drug Administration: Nikethamide was administered via various routes, including intravenous, intramuscular, and endotracheal.[3][4]

  • Monitoring: Respiratory rate was monitored, and tidal volume was often measured using a spirometer. Arterial blood gases (PaO2, PaCO2, pH) were analyzed from arterial blood samples.

  • Data Analysis: The collected data was analyzed to determine the onset, peak, and duration of Nikethamide's effects on respiratory and cardiovascular parameters.

The Decline of a Therapeutic Agent

Despite its widespread use, the therapeutic window for Nikethamide was narrow, with the effective dose being close to the toxic dose, which could induce convulsions.[5] By the mid-20th century, a paradigm shift occurred in the management of drug-induced respiratory depression. Pioneering work by Scandinavian physicians demonstrated that supportive care, including mechanical ventilation, resulted in significantly lower mortality rates for barbiturate overdose compared to the use of analeptics.[2] This, coupled with the development of safer and more effective respiratory stimulants, led to a sharp decline in the clinical use of Nikethamide.

Conclusion: A Legacy in Research

While no longer a mainstay in clinical practice, the study of Nikethamide provides valuable insights into the physiological control of respiration and the historical evolution of therapeutic strategies for respiratory depression. Its mechanism of action continues to be a subject of interest in neuropharmacology, and it remains a useful tool in experimental research to investigate CNS stimulant effects and respiratory control pathways. The story of Nikethamide serves as a compelling case study in the dynamic nature of drug development, where the pursuit of improved safety and efficacy continually reshapes the therapeutic landscape.

References

Navigating the Metabolic Maze: A Technical Guide to Nikethamide's Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of nikethamide's journey through the body in key animal models. By synthesizing available data, this document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, crucial for preclinical research and drug development. We present quantitative pharmacokinetic data in structured tables, detail experimental methodologies, and visualize metabolic pathways and experimental workflows to facilitate a deeper understanding of this complex process.

Section 1: Pharmacokinetics of Nikethamide Across Species

The pharmacokinetic profile of nikethamide, a central nervous system stimulant, exhibits variability across different animal species. Understanding these differences is paramount for extrapolating preclinical data to human studies. This section summarizes the key pharmacokinetic parameters of nikethamide in dogs, with qualitative insights into its disposition in rats and horses.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for nikethamide in dogs following endotracheal administration.[1][2] Data for rats and horses remain largely qualitative in the public domain.

ParameterDog (8.3 mg/kg ET)[1][2]Dog (25 mg/kg ET)[1][2]
Tmax (min) 2.52.5
Cmax (µg/mL) 12.831.9
t1/2α (min) 2.371.68
t1/2β (min) 114130
AUC (µg·min/mL) 12012790
Bioavailability (%) 84.765.5

ET: Endotracheal administration t1/2α: Distribution half-life t1/2β: Elimination half-life

Interspecies Pharmacokinetic Profile Overview
  • Dogs: Following endotracheal administration in dogs, nikethamide is rapidly absorbed, reaching maximum plasma concentrations within 2.5 minutes.[1][2] The elimination is biphasic, with a rapid distribution phase followed by a slower elimination phase.[1][2] The bioavailability is high, suggesting efficient absorption via the tracheal route.[1][2]

  • Rats: While specific quantitative data for nikethamide in rats is scarce, studies on the structurally similar compound N,N-diethyl-m-toluamide (DEET) suggest that after oral administration, the compound is extensively metabolized with little to no parent compound excreted in the urine.[3] This indicates that, similar to nikethamide, N-deethylation is a significant metabolic pathway.

  • Horses: In horses, nikethamide is known to be metabolized very rapidly.[1][4][5][6][7][8] Following intramuscular injection, the parent drug is quickly converted to its metabolites.[1][4][5][6][7][8]

Section 2: Metabolism of Nikethamide

The biotransformation of nikethamide is a critical aspect of its disposition and clearance from the body. The primary metabolic pathways involve enzymatic modifications in the liver, leading to the formation of various metabolites that are subsequently excreted.

Metabolic Pathways

Nikethamide undergoes extensive metabolism in animal models, primarily through N-deethylation and oxidation. The proposed metabolic pathway is illustrated below.

Nikethamide_Metabolism Nikethamide Nikethamide (N,N-diethylnicotinamide) N_ethylnicotinamide N-ethylnicotinamide Nikethamide->N_ethylnicotinamide N-deethylation (CYP450) Nikethamide_N_oxide Nikethamide-N-oxide Nikethamide->Nikethamide_N_oxide N-oxidation Nicotinamide Nicotinamide N_ethylnicotinamide->Nicotinamide N-deethylation (CYP450) Further_Metabolites Further Metabolites (e.g., Nicotinic Acid) Nicotinamide->Further_Metabolites

Metabolic Pathway of Nikethamide.
  • N-deethylation: This is a major metabolic route for nikethamide. One of the ethyl groups is removed to form N-ethylnicotinamide, which is an intermediate metabolite found in horses.[1][4][5][6][7][8] Subsequent de-ethylation of N-ethylnicotinamide leads to the formation of nicotinamide.[1][4][5][6][7][8] Studies on similar compounds suggest that cytochrome P450 (CYP) enzymes are responsible for this reaction.[9][10] Specifically, research on N,N-diethyl-m-toluamide (DEET) in rats points to the involvement of CYP enzymes in N-deethylation.[9]

  • N-oxidation: In rats, nikethamide can also undergo N-oxidation to form nikethamide-N-oxide.

  • Further Metabolism: The primary metabolite, nicotinamide, can be further metabolized to other compounds, such as nicotinic acid, before excretion.

Key Metabolizing Enzymes

While the specific cytochrome P450 isozymes responsible for nikethamide metabolism in different animal models have not been fully elucidated, comparative studies provide some insights. In vitro studies with liver microsomes from various species, including dogs and horses, have shown species-specific differences in CYP-mediated metabolism.[11] For N-dealkylation reactions of other xenobiotics, CYP3A4 has been identified as a major enzyme in humans, and analogous enzymes are likely involved in animal models.[10]

Section 3: Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. This section outlines a general experimental workflow for a pharmacokinetic study of nikethamide in an animal model, as well as a more detailed description of the analytical methodology.

Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of nikethamide in an animal model.

Experimental_Workflow cluster_PreStudy Pre-Study Phase cluster_Study Study Phase cluster_PostStudy Post-Study Phase Animal_Acclimatization Animal Acclimatization Catheter_Implantation Catheter Implantation (for serial blood sampling) Animal_Acclimatization->Catheter_Implantation Drug_Administration Nikethamide Administration (e.g., IV, IM, ET) Catheter_Implantation->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-defined time points) Drug_Administration->Blood_Sampling Sample_Processing Plasma/Serum Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Sample_Analysis Bioanalytical Method (e.g., LC-MS/MS) Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Sample_Analysis->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Experimental Workflow for a Pharmacokinetic Study.
Detailed Methodologies

Animal Models:

  • Dogs: Beagle dogs are commonly used for pharmacokinetic studies.[12][13]

  • Rats: Sprague-Dawley or Wistar rats are frequently used rodent models.[3]

  • Horses: Thoroughbred or other healthy adult horses are used for equine pharmacokinetic studies.[1][4][5][6][7][8]

Drug Administration and Dosing:

  • Endotracheal (Dogs): As described in one study, anesthetized dogs receive a sterilized solution of nikethamide rapidly injected into the tracheal tract, followed by forceful ventilation.[1][2]

  • Intramuscular (Horses): Nikethamide is administered via deep intramuscular injection.[1][4][5][6][7][8]

  • Intravenous (General): For intravenous studies, the drug is typically administered as a bolus injection or infusion through a catheterized vein (e.g., jugular or saphenous vein).

Blood Sampling:

  • Serial blood samples are collected at predetermined time points before and after drug administration.

  • In dogs and horses, blood is typically drawn from a jugular or cephalic vein catheter.

  • In rats, blood can be collected via a tail vein, saphenous vein, or a surgically implanted jugular vein catheter.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples (Horses)

  • Sample Preparation: Urine samples are adjusted to a specific pH and then subjected to solvent extraction to isolate nikethamide and its metabolites.

  • Derivatization (if necessary): In some cases, derivatization may be required to improve the volatility and chromatographic properties of the analytes.

  • GC-MS Analysis: The extracted and prepared samples are injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their retention times on the GC column and identified and quantified based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.[1][4][5][6][7][8]

Analytical Method: Phosphorimetric Method for Blood Samples (Dogs)

  • While not as common as chromatographic methods, a phosphorimetric method has been used to determine nikethamide concentrations in dog blood.[1][2] This technique measures the phosphorescence of the analyte after excitation with a specific wavelength of light.

Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd).

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the pharmacokinetics and metabolism of nikethamide in key animal models. While quantitative data is most complete for dogs following endotracheal administration, the metabolic pathways in rats and horses have been partially elucidated. The provided experimental workflow and methodological details offer a framework for designing and conducting future preclinical studies. Further research is warranted to obtain comprehensive pharmacokinetic profiles of nikethamide in rats and horses across various administration routes and to definitively identify the specific enzymes responsible for its metabolism. Such data will be invaluable for refining dose-response relationships and improving the translation of preclinical findings to clinical applications.

References

Nikethamide (Standard) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikethamide (N,N-Diethylnicotinamide) is a central nervous system (CNS) stimulant with a primary application as a respiratory stimulant. This technical guide provides a comprehensive overview of its fundamental properties, mechanism of action, relevant experimental protocols, and key quantitative data. Its primary mode of action is the stimulation of the medullary respiratory centers in the brainstem, leading to an increased rate and depth of respiration. Evidence also points to the modulation of peripheral chemoreceptors and interaction with the GABA A receptor as contributing to its pharmacological effects. While historically used for respiratory depression, its clinical application has diminished with the advent of safer alternatives. This document aims to serve as a detailed resource for professionals engaged in pharmacological research and drug development.

Core Properties of Nikethamide

Nikethamide is a synthetic pyridinecarboxamide derivative of nicotinic acid.

PropertyValueReference
CAS Number 59-26-7
Molecular Weight 178.23 g/mol
Molecular Formula C₁₀H₁₄N₂O
Synonyms N,N-Diethylnicotinamide, Coramine

Mechanism of Action

Nikethamide's primary effect is the stimulation of the respiratory centers located in the medulla oblongata, a part of the brainstem that controls vital autonomic functions. This stimulation results in an increased respiratory rate and tidal volume. The precise molecular mechanism is not fully elucidated, but it is understood to involve the following:

  • Enhanced Chemoreceptor Sensitivity: Nikethamide is thought to increase the sensitivity of peripheral chemoreceptors (in the carotid and aortic bodies) to changes in blood carbon dioxide and oxygen levels. Activation of these chemoreceptors sends afferent signals to the medullary respiratory centers, augmenting the respiratory drive.

  • GABA A Receptor Modulation: Studies have indicated that the respiratory enhancement induced by Nikethamide is partially mediated by the GABA A receptor. This suggests an interaction with the primary inhibitory neurotransmitter system in the CNS.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Nikethamide.

Nikethamide_Mechanism cluster_Systemic Systemic Level cluster_CNS Central Nervous System cluster_Peripheral Periphery cluster_Response Physiological Response Nikethamide Nikethamide Bloodstream Bloodstream Nikethamide->Bloodstream Administration Medulla Medulla Oblongata (Respiratory Centers) Bloodstream->Medulla Stimulates GABA_A GABA A Receptor Bloodstream->GABA_A Modulates Chemoreceptors Peripheral Chemoreceptors Bloodstream->Chemoreceptors Sensitizes Resp_Rate Increased Respiratory Rate & Tidal Volume Medulla->Resp_Rate Efferent Signals GABA_A->Medulla Disinhibition (?) Chemoreceptors->Medulla Afferent Signals Medullary_Slice_Protocol cluster_Preparation Slice Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Animal Neonatal Rat (1-3 days old) Dissection Dissect Medulla Oblongata Animal->Dissection Slicing Prepare Medullary Slices (containing mNRF) Dissection->Slicing Perfusion Perfuse with Modified Kreb's Solution Slicing->Perfusion Recording Record RRDA from Hypoglossal Nerve Rootlets Perfusion->Recording Drug_App Apply Nikethamide (and other agents) Recording->Drug_App Data_Acq Acquire Data (TI, IA, RC) Drug_App->Data_Acq Analysis Analyze Effects of Nikethamide Data_Acq->Analysis

Neuropharmacological effects of Nikethamide beyond respiration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuropharmacological Effects of Nikethamide Beyond Respiration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on the neuropharmacological effects of Nikethamide. It is intended for research and informational purposes only. The molecular mechanisms of Nikethamide's non-respiratory central nervous system effects are not fully elucidated, and quantitative pharmacological data in the public domain is limited.

Executive Summary

Nikethamide (N,N-diethylnicotinamide) is a central nervous system (CNS) stimulant historically used as an analeptic, or respiratory stimulant.[1][2][3][4] Its clinical application has largely been superseded by safer and more effective alternatives due to a narrow therapeutic window and the risk of adverse effects such as convulsions at higher doses.[1][4] Beyond its well-documented effects on the medullary respiratory centers, Nikethamide exerts broader neuropharmacological actions that contribute to its overall stimulant profile, including general CNS arousal and alertness.[1][5] This guide provides a technical overview of the hypothesized neuropharmacological mechanisms of Nikethamide that are independent of its respiratory actions, details representative experimental protocols to investigate these effects, and presents conceptual diagrams of the implicated pathways and workflows.

Hypothesized Non-Respiratory Mechanisms of Action

While the precise molecular targets remain incompletely understood, several lines of evidence and pharmacological precedent point to potential mechanisms through which Nikethamide exerts its broader CNS stimulant effects.[1][4]

Antagonism of GABAergic Neurotransmission

A prominent hypothesis for Nikethamide's stimulant and convulsant properties is the inhibition of the primary inhibitory neurotransmitter in the CNS, γ-aminobutyric acid (GABA).

  • Proposed Mechanism: By acting as an antagonist at GABA-A receptors, Nikethamide would reduce the inhibitory tone on neurons.[6] GABA-A receptors are ligand-gated chloride ion channels; their activation leads to hyperpolarization and decreased neuronal excitability. Antagonism of these receptors would lead to a state of disinhibition, resulting in generalized neuronal hyperexcitation and increased neuronal firing rates. This aligns with the observed effects of CNS stimulation, and at high doses, the induction of seizures.[7]

  • Supporting Evidence: A study on neonatal rat medullary slices demonstrated that the respiratory enhancement effect of Nikethamide could be partially mediated by the GABA-A receptor.[6] This suggests an interaction, although it does not decouple the effect from respiration. The convulsant properties of Nikethamide are also consistent with the actions of known GABA-A antagonists like bicuculline and picrotoxin.[6]

GABAA_Pathway cluster_effects GABA GABA GABA_A GABA_A GABA->GABA_A Binds & Activates Nikethamide Nikethamide Nikethamide->GABA_A Binds & Inhibits Disinhibition Neuronal Disinhibition (Increased Firing Rate) GABA_A->Disinhibition Inhibition Blocked Stimulation CNS Stimulation (Arousal, Alertness) Disinhibition->Stimulation Convulsions Convulsions (High Doses) Stimulation->Convulsions

Modulation of Monoaminergic Systems

Nikethamide may influence the levels of excitatory neurotransmitters such as dopamine and norepinephrine, a common mechanism for CNS stimulants.

  • Proposed Mechanism: Nikethamide could either promote the release or inhibit the reuptake of dopamine and norepinephrine in brain regions associated with arousal, motivation, and motor control, such as the nucleus accumbens and prefrontal cortex. This would lead to increased synaptic concentrations of these neurotransmitters, enhancing downstream signaling and contributing to its stimulant effects.

  • Supporting Evidence: While direct studies in mammals are lacking, research in poultry has suggested that Nikethamide administration can increase the levels of dopamine and norepinephrine in the brain. Furthermore, investigations into related analeptics often point to interactions with monoaminergic systems.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The chemical structure of Nikethamide, N,N-diethylnicotinamide , suggests a possible interaction with nicotinic acetylcholine receptors (nAChRs). Nicotinamide is structurally related to nicotine, the canonical agonist for these receptors. nAChRs are widely distributed in the CNS and are involved in cognitive function, arousal, and reward.

  • Proposed Mechanism: Nikethamide could act as an agonist or a positive allosteric modulator at specific subtypes of neuronal nAChRs. Activation of these ligand-gated ion channels, which are permeable to sodium and calcium, is depolarizing and typically enhances neurotransmitter release.

  • Supporting Evidence: This mechanism is currently speculative and based on structural similarity. Direct binding studies or functional assays confirming Nikethamide's activity at nAChRs are not available in the reviewed literature.

Effects on Voltage-Gated Sodium Channels

The convulsive effects of Nikethamide at high doses may also be explained by a direct interaction with voltage-gated sodium channels (VGSCs).

  • Proposed Mechanism: Research suggests that the convulsive actions of Nikethamide could be due to inducing a prolonged opening of VGSCs. This would lead to excessive neuronal depolarization, repetitive firing, and seizure activity.

  • Supporting Evidence: This hypothesis requires further validation through electrophysiological studies, such as patch-clamp analysis, to characterize the specific effects of Nikethamide on the gating properties of different VGSC isoforms.

Quantitative Pharmacological Data

As of the date of this guide, specific quantitative data for Nikethamide's binding affinity or functional potency at non-respiratory CNS targets are not well-documented in publicly available literature. The following tables are presented as templates to guide future research, indicating the types of data required to fully characterize Nikethamide's neuropharmacological profile.

Table 1: Template for Receptor Binding Affinity Data (Ki in nM)

Target Radioligand Tissue/Cell Line Nikethamide Ki (nM) Reference
GABA-A Receptor [³H]Muscimol / [³H]Flunitrazepam Rat cortical membranes Data Needed TBD
α4β2 nAChR [³H]Epibatidine HEK293 cells expressing α4β2 Data Needed TBD
5-HT2A Receptor [³H]Ketanserin Human cortical membranes Data Needed TBD
Dopamine Transporter [³H]WIN 35,428 Rat striatal membranes Data Needed TBD

| Norepinephrine Transporter| [³H]Nisoxetine | Human SLC6A2 cell line | Data Needed | TBD |

Table 2: Template for Functional Assay Data (EC₅₀/IC₅₀ in µM)

Assay Type Target/System Measured Effect Nikethamide EC₅₀/IC₅₀ (µM) Reference
Electrophysiology GABA-A in Xenopus oocytes Inhibition of GABA-induced current Data Needed TBD
Ca²⁺ Imaging α7 nAChR in SH-SY5Y cells Agonist-induced Ca²⁺ influx Data Needed TBD
Neurotransmitter Release Rat striatal slices Dopamine release Data Needed TBD

| Electrophysiology | NaV1.2 in HEK293 cells | Modulation of sodium current | Data Needed | TBD |

Representative Experimental Protocols

The following sections detail generalized, representative protocols for key experiments that would be essential for elucidating the neuropharmacological effects of Nikethamide.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of Nikethamide for a target receptor, such as the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]Muscimol, at a concentration near its Kd), and variable concentrations of Nikethamide (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • To determine non-specific binding, use a saturating concentration of a known unlabeled ligand (e.g., GABA) in a parallel set of wells.

    • To determine total binding, use assay buffer in place of any competitor.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), washing rapidly with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Nikethamide to generate a competition curve.

    • Determine the IC₅₀ value (concentration of Nikethamide that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay Setup (96-well plate) cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Homogenize Tissue (e.g., Rat Cortex) P2 Centrifuge & Isolate Membrane Fraction P1->P2 P3 Determine Protein Concentration P2->P3 A1 Add Membranes, Radioligand ([L]*) & Nikethamide (Test Drug) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free [L]*) A2->S1 S2 Add Scintillation Cocktail S1->S2 S3 Count Radioactivity (CPM) S2->S3 D1 Calculate Specific Binding S3->D1 D2 Plot Competition Curve (% Binding vs. [Nikethamide]) D1->D2 D3 Calculate IC₅₀ & Ki D2->D3 Result Binding Affinity (Ki) D3->Result

Protocol: In Vivo Microdialysis

This protocol outlines a method to measure extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following Nikethamide administration.[8][9][10]

  • Surgical Implantation:

    • Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the cannula assembly to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cut-off membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8]

    • Allow the system to equilibrate and collect baseline dialysate samples for at least 60-90 minutes (e.g., collecting one 20-minute sample every 20 minutes).

  • Drug Administration and Sampling:

    • Administer Nikethamide systemically (e.g., via intraperitoneal injection) at the desired dose.

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

    • Keep samples on ice or immediately add a stabilizer to prevent neurotransmitter degradation.

  • Sample Analysis:

    • Analyze the concentration of dopamine and norepinephrine in the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).

    • Construct a standard curve with known concentrations of dopamine and norepinephrine to quantify the amounts in the samples.

  • Data Analysis:

    • Calculate the basal neurotransmitter concentration from the pre-drug samples.

    • Express the post-drug concentrations as a percentage of the basal level for each animal.

    • Use statistical analysis (e.g., ANOVA with repeated measures) to determine if Nikethamide administration caused a significant change in neurotransmitter levels compared to baseline and to a vehicle-treated control group.

Conclusion and Future Directions

Nikethamide is a CNS stimulant whose neuropharmacological effects extend beyond its primary action on respiratory centers. While its clinical use is limited, it remains a compound of interest for understanding the mechanisms of CNS stimulation. The leading hypotheses for its non-respiratory effects include antagonism of GABA-A receptors and modulation of monoaminergic systems, with potential minor roles for nAChRs and voltage-gated sodium channels.

Significant gaps remain in the pharmacological characterization of Nikethamide. Future research should prioritize:

  • Systematic Receptor Profiling: Conducting comprehensive radioligand binding assays across a wide range of CNS targets to identify primary and secondary binding sites.

  • Functional Characterization: Employing in vitro functional assays (e.g., electrophysiology, second messenger analysis) to determine whether Nikethamide acts as an agonist, antagonist, or modulator at identified targets.

  • In Vivo Target Engagement and Neurochemical Correlates: Using techniques like in vivo microdialysis coupled with behavioral assessments to link receptor-level actions with changes in neurotransmitter systems and observable stimulant effects.

A thorough investigation guided by these principles will be crucial to fully elucidate the complex neuropharmacology of Nikethamide and its place among CNS stimulants.

References

An In-depth Technical Guide to the Structural and Functional Relationship of Nikethamide to Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, chemical, and pharmacological relationship between nikethamide and its parent compound, nicotinic acid. The document details their distinct physicochemical properties, biological activities, and the synthetic pathway that connects them.

Core Structural Relationship

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a carboxylic acid group at the 3-position.[1] Its chemical structure is fundamental to a class of compounds known as pyridinecarboxamides. Nikethamide is the N,N-diethylamide derivative of nicotinic acid.[2] This structural modification involves the formal condensation of the carboxylic acid group of nicotinic acid with diethylamine, replacing the hydroxyl (-OH) group with a diethylamino (-N(CH₂CH₃)₂) moiety. This seemingly minor alteration dramatically shifts the molecule's pharmacological profile from a vitamin and lipid-lowering agent to a central nervous system stimulant.[2][3]

Nicotinamide, another important derivative, is the simple amide of nicotinic acid and is also classified as vitamin B3.[4][5] Nikethamide can be considered a substituted version of nicotinamide.

G cluster_0 Structural Transformation NA Nicotinic Acid (Pyridine-3-carboxylic acid) NAM Nicotinamide (Pyridine-3-carboxamide) NA->NAM + NH₃ - H₂O NIK Nikethamide (N,N-Diethylnicotinamide) NA->NIK + Diethylamine - H₂O NAM->NIK + 2x (CH₃CH₂) - 2x H (on Amide Nitrogen)

Fig. 1: Structural relationship of Nicotinic Acid to its amide derivatives.

Comparative Physicochemical and Pharmacological Data

The structural differences between nicotinic acid, nicotinamide, and nikethamide lead to distinct physicochemical properties and, consequently, different pharmacological applications.

Physicochemical Properties

The following table summarizes key physicochemical data for the three compounds.

PropertyNicotinic AcidNicotinamideNikethamide
IUPAC Name Pyridine-3-carboxylic acid[6]Pyridine-3-carboxamide[4]N,N-diethylpyridine-3-carboxamide[7]
Molecular Formula C₆H₅NO₂[6]C₆H₆N₂O[4]C₁₀H₁₄N₂O[7]
Molecular Weight 123.11 g/mol [6]122.12 g/mol [4]178.23 g/mol [7]
Appearance White crystalline powder[6]White crystalline powder[4]Viscous liquid or crystalline solid[7]
Melting Point 237 °C[6]128-131 °C24-26 °C[7]
Solubility in Water 18 g/L[6]SolubleSoluble (≥ 100 mg/mL)[7]
XLogP3 0.22-0.40.3
Pharmacological Profiles

The functional divergence resulting from the structural modifications is outlined below.

ParameterNicotinic AcidNicotinamideNikethamide
Primary Use Antihyperlipidemic agent; Vitamin B3 supplement[1]Vitamin B3 supplement; Dermatology (topical)[8]Respiratory stimulant[2]
Mechanism Activates HCA₂ (GPR109A) receptors, reducing lipolysis[6]Precursor to NAD and NADP; influences cellular metabolism and DNA repair[5]Central nervous system stimulant, possibly via GABA inhibition[3]
Key Effect Lowers LDL, VLDL, and triglycerides; raises HDL[1][6]Prevents pellagra; anti-inflammatory effects on skin[5][8]Increases respiratory rate and depth[2]
Common Side Effect Cutaneous flushingGenerally well-toleratedHypertension, tachycardia

Experimental Protocols

Synthesis of Nikethamide from Nicotinic Acid

This protocol describes a general method for the synthesis of nikethamide via the condensation of nicotinic acid with diethylamine.

Principle: This method involves the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic acyl substitution by diethylamine to form the corresponding amide. Phosphorus oxychloride is a common reagent for this type of condensation.[9]

Materials:

  • Nicotinic Acid

  • Diethylamine

  • Phosphorus Oxychloride

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Sodium Hydroxide solution (for workup)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the reaction flask with a solution of phosphorus oxychloride in anhydrous toluene.

  • In a separate beaker, dissolve nicotinic acid in anhydrous toluene and then add diethylamine to this solution. Stir until a homogenous solution is formed.[9]

  • Transfer the nicotinic acid/diethylamine solution to the dropping funnel.

  • Heat the phosphorus oxychloride solution to boiling (reflux).

  • Slowly add the nicotinic acid/diethylamine solution dropwise from the funnel into the boiling phosphorus oxychloride solution.[9]

  • After the addition is complete, maintain the reaction mixture at reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium hydroxide to neutralize the acidic components and precipitate byproducts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude nikethamide can be purified by vacuum distillation.[10]

G start Start: Prepare Reagents step1 Dissolve Nicotinic Acid and Diethylamine in Toluene start->step1 step3 Add Nicotinic Acid/ Diethylamine Solution Dropwise step1->step3 step2 Heat Phosphorus Oxychloride in Toluene to Reflux step2->step3 step4 Maintain Reflux for 10 hours step3->step4 step5 Cool and Quench with NaOH Solution step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Dry and Evaporate Solvent step6->step7 end End: Purify Nikethamide by Vacuum Distillation step7->end

Fig. 2: Experimental workflow for the synthesis of Nikethamide.
Chemical Differentiation by Koenig Reaction

Principle: The Koenig reaction can be used to differentiate and quantify nicotinic acid and nicotinamide. The pyridine ring is cleaved by cyanogen bromide, and the resulting product is coupled with an aromatic amine, such as sulfanilic acid, to produce a colored complex. The color complex of nicotinic acid has approximately double the absorbance of the nicotinamide complex at 430 nm, allowing for differentiation.[11]

Materials:

  • Sample containing nicotinic acid and/or nicotinamide

  • Cyanogen bromide solution

  • Sulfanilic acid solution

  • Buffer solution (to maintain optimal pH)

  • Spectrophotometer

Procedure:

  • Prepare a standard solution of the sample in a suitable buffer.

  • To an aliquot of the sample solution, add the cyanogen bromide solution and allow it to react for a specified time.

  • Add the sulfanilic acid solution to couple with the reaction product, leading to color development.

  • Measure the absorbance of the resulting solution at 430 nm using a spectrophotometer.

  • To determine the composition of a mixture, a second measurement is taken after hydrolyzing the sample (e.g., with NaOH), which quantitatively converts nicotinamide to nicotinic acid.[11]

  • The percentage of each compound in the original mixture can be calculated based on the absorbance values before and after hydrolysis.

Signaling Pathways and Mechanism of Action

Nicotinic Acid Signaling in Lipid Metabolism

The primary mechanism for the lipid-lowering effects of nicotinic acid involves the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A), which is highly expressed on adipocytes.[6]

G cluster_0 Nicotinic Acid Pathway in Adipocytes NA Nicotinic Acid Receptor HCA₂ Receptor (GPR109A) NA->Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (↓ Free Fatty Acid Release) HSL->Lipolysis VLDL ↓ Hepatic VLDL & LDL Synthesis Lipolysis->VLDL Leads to

Fig. 3: Signaling pathway of Nicotinic Acid via the HCA₂ receptor.
Proposed Mechanism of Nikethamide

Nikethamide acts as a central nervous system stimulant, primarily affecting respiration.[2] While the exact mechanism is not fully elucidated, evidence suggests it may involve the modulation of inhibitory neurotransmission. Specifically, it is thought to inhibit the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[3]

G cluster_1 Proposed Nikethamide Mechanism GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds & Activates Neuron Neuron Receptor->Neuron Hyperpolarization (Inhibition) Nik Nikethamide Nik->Receptor Inhibits Effect ↑ Neuronal Excitability (Respiratory Centers) Neuron->Effect Leads to

Fig. 4: Proposed inhibitory action of Nikethamide on GABAergic signaling.

References

Methodological & Application

Application Note: HPLC Calibration Curve Generation for Nikethamide (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the generation of a calibration curve for Nikethamide using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for the quantitative analysis of Nikethamide in bulk drug substance and pharmaceutical formulations. The described protocol outlines the preparation of standard solutions, the requisite HPLC instrumentation and conditions, and the procedure for constructing a linear calibration curve. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately quantify Nikethamide.

Principle

The quantitative analysis of Nikethamide is performed using a reversed-phase HPLC (RP-HPLC) method with UV detection. The principle of this method is based on the separation of Nikethamide from other components on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Nikethamide is detected by its absorbance of UV light at a specific wavelength. The peak area of the analyte is directly proportional to its concentration. A calibration curve is generated by plotting the peak areas of a series of Nikethamide standards of known concentrations against their respective concentrations. The concentration of Nikethamide in an unknown sample can then be determined by interpolating its peak area on the calibration curve.

Materials and Reagents

  • Nikethamide Reference Standard: Pharmaceutical primary standard grade.

  • Methanol: HPLC grade.

  • Acetonitrile: HPLC grade.

  • Ammonium Acetate: Analytical reagent grade.

  • Glacial Acetic Acid: Analytical reagent grade.

  • Water: HPLC grade or purified water.

  • 0.45 µm Syringe Filters: For sample and standard filtration.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Data Acquisition and Processing Software: To control the HPLC system and process the chromatograms.

Table 1: HPLC Operating Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • 20 mM Ammonium Acetate Buffer (pH 4.5): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid.

  • Mobile Phase Mixture: Mix the 20 mM Ammonium Acetate Buffer (pH 4.5) and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 100 mg of Nikethamide reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark with methanol. This is the Standard Stock Solution.

  • Store the stock solution at 2-8 °C, protected from light. Under these conditions, the solution is stable for at least one month.

Preparation of Working Standard Solutions

Prepare a series of at least five working standard solutions by diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 1 µg/mL to 50 µg/mL.

Table 2: Example Dilution Scheme for Working Standards

Working Standard Concentration (µg/mL)Volume of Stock Solution (1000 µg/mL)Final Volume (mL)
110 µL10
550 µL10
10100 µL10
25250 µL10
50500 µL10

Note: Use calibrated pipettes for accurate dilutions. Filter each working standard solution through a 0.45 µm syringe filter before injection.

Generation of the Calibration Curve
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in triplicate.

  • Record the peak area for the Nikethamide peak in each chromatogram.

  • Calculate the mean peak area for each concentration level.

  • Plot a graph of the mean peak area (y-axis) against the concentration of Nikethamide (x-axis).

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the slope (m), and the y-intercept (c).

Data Presentation and System Suitability

The calibration curve should be linear over the proposed concentration range. The correlation coefficient (r²) should be greater than 0.999.

Table 3: Typical Calibration Data for Nikethamide

Concentration (µg/mL)Mean Peak Area (n=3)
1[Example Value: 50000]
5[Example Value: 250000]
10[Example Value: 500000]
25[Example Value: 1250000]
50[Example Value: 2500000]

Table 4: Method Validation Parameters (Typical Values)

ParameterTypical Value
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

Note: LOD and LOQ should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other validated methods.

Visualization of Experimental Workflow

HPLC_Calibration_Workflow A Prepare Mobile Phase (Ammonium Acetate Buffer:ACN) D Equilibrate HPLC System A->D B Prepare Nikethamide Standard Stock Solution (1000 µg/mL) C Prepare Working Standard Solutions (1-50 µg/mL) B->C E Inject Standards (n=3) C->E D->E F Record Peak Areas E->F G Plot Mean Peak Area vs. Concentration F->G H Perform Linear Regression Analysis G->H I Generate Calibration Curve (y = mx + c, r² > 0.999) H->I

Caption: Workflow for Nikethamide HPLC calibration curve generation.

Conclusion

This application note provides a comprehensive and detailed protocol for generating a reliable HPLC calibration curve for Nikethamide. The described method is accurate, precise, and linear over the specified concentration range, making it suitable for routine quantitative analysis in research and quality control laboratories. Proper adherence to the outlined procedures will ensure the generation of high-quality data for the quantification of Nikethamide.

Application Notes for the Analysis of Nikethamide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nikethamide (N,N-Diethyl-3-pyridinecarboxamide) is a stimulant which can affect the respiratory cycle. It is available as a short-acting respiratory stimulant. Due to its performance-enhancing potential, its use is monitored in sports. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of Nikethamide in various matrices. These application notes provide a comprehensive overview and protocol for the use of Nikethamide as a standard in GC-MS analysis, intended for researchers, scientists, and drug development professionals.

Principle of the Method

Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the eluted compounds are introduced into a mass spectrometer (MS). In the MS, molecules are typically ionized by electron ionization (EI), which generates a molecular ion and a series of characteristic fragment ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly specific identification. Quantification is achieved by measuring the abundance of specific ions and correlating the response to that of a known concentration of a reference standard.

Applications

  • Doping Control: Monitoring of Nikethamide in athletes' urine or blood samples.

  • Pharmaceutical Analysis: Quality control of pharmaceutical formulations containing Nikethamide.

  • Forensic Toxicology: Detection and quantification of Nikethamide in post-mortem specimens or in cases of suspected drug-facilitated crimes.

  • Pharmacokinetic Studies: Determination of Nikethamide and its metabolites in biological fluids to study its absorption, distribution, metabolism, and excretion.

Experimental Protocols

This section details the necessary steps for the analysis of Nikethamide using GC-MS.

1. Materials and Reagents

  • Nikethamide certified reference material (CRM)

  • Solvents: Methanol, Ethyl acetate (GC grade or higher)

  • Internal Standard (IS): (Optional but recommended for accurate quantification) A deuterated analog of Nikethamide or a compound with similar chemical properties and chromatographic behavior that is not present in the sample.

  • Sample preparation consumables: Solid-phase extraction (SPE) cartridges, autosampler vials with inserts, syringes, and filters.

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nikethamide CRM in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: If using an internal standard, prepare a working solution at a fixed concentration (e.g., 100 ng/mL) in ethyl acetate.

  • Sample Preparation (e.g., for Urine):

    • To 1 mL of urine, add a known amount of the internal standard solution.

    • Perform a liquid-liquid extraction (LLE) with an appropriate solvent like ethyl acetate or a solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A typical GC-MS method for Nikethamide analysis is outlined below. Parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial: 100 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
SIM Ions Quantifier: 106, Qualifiers: 78, 178

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation data for a GC-MS method for Nikethamide.

Table 1: Calibration Curve for Nikethamide

Concentration (ng/mL)Peak Area Ratio (Nikethamide/IS)
100.12
500.61
1001.25
2503.10
5006.22
100012.45
Linearity (R²) 0.9995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD) - Intra-day< 5%
Precision (% RSD) - Inter-day< 10%

Mandatory Visualizations

Nikethamide Electron Ionization Mass Spectrum

The mass spectrum of Nikethamide obtained by electron ionization is a key identifier. The molecular ion ([M]⁺) is observed at m/z 178. The base peak, which is the most abundant ion, is typically at m/z 106. Other significant fragments are observed at m/z 78 and 51.

Nikethamide_Fragmentation M Nikethamide (m/z 178) F1 [C6H4NCO]⁺ (m/z 106) Base Peak M->F1 - N(C2H5)2 F4 [N(C2H5)2]⁺ (m/z 72) M->F4 - C6H4NCO F2 [C5H4N]⁺ (m/z 78) F1->F2 - CO F3 [C4H3]⁺ (m/z 51) F2->F3 - HCN

Figure 1. Proposed fragmentation pathway of Nikethamide in EI-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Nikethamide in a biological sample using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Ethyl Acetate Evap->Recon Inject Inject into GC-MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification based on Retention Time and Mass Spectrum Detect->Identify Quantify Quantification using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Figure 2. Experimental workflow for Nikethamide analysis by GC-MS.

Application Notes and Protocols for the Preparation and Stability of Nikethamide Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nikethamide standard solutions and the assessment of their stability. The information is intended to support accurate and reliable quantitative analysis in research and quality control settings.

Preparation of Nikethamide Standard Solutions

Accurately prepared standard solutions are fundamental for the quantification of nikethamide in various sample matrices. The following protocols outline the preparation of a primary stock solution and subsequent working standards for analytical applications such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Nikethamide reference standard (of known purity)

  • Volumetric flasks (Class A)

  • Analytical balance (calibrated)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized or distilled water (HPLC grade)

    • Phosphate buffered saline (PBS)

    • Dimethyl sulfoxide (DMSO)[1]

Protocol for Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL nikethamide primary stock solution in methanol.

  • Weighing: Accurately weigh approximately 25 mg of the nikethamide reference standard onto a clean, tared weighing paper.

  • Dissolution: Quantitatively transfer the weighed nikethamide into a 25 mL Class A volumetric flask.

  • Solubilization: Add approximately 15 mL of HPLC-grade methanol to the volumetric flask. Gently swirl the flask to dissolve the nikethamide completely. If necessary, sonication can be used to aid dissolution.

  • Dilution to Volume: Once the nikethamide is fully dissolved and the solution has returned to room temperature, add methanol to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the solution identity, concentration, preparation date, and initials of the analyst. Store the primary stock solution at 2-8°C, protected from light.

Protocol for Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentrations for constructing a calibration curve.

  • Intermediate Stock Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the 1000 µg/mL primary stock solution into a 50 mL Class A volumetric flask. Dilute to the mark with the mobile phase to be used in the analytical method. Mix thoroughly.

  • Working Standards (e.g., 1, 5, 10, 25, 50 µg/mL): Prepare a series of working standards by further diluting the intermediate stock solution with the mobile phase as detailed in the table below.

Target Concentration (µg/mL)Volume of Intermediate Stock (100 µg/mL) to be DilutedFinal Volume (mL)
10.1 mL10
50.5 mL10
101.0 mL10
252.5 mL10
505.0 mL10
  • Filtration: Before injection into an HPLC system, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Stability of Nikethamide Standard Solutions

Understanding the stability of nikethamide standard solutions is critical for ensuring the accuracy of analytical results over time. Stability is influenced by factors such as temperature, light, and pH.

Recommended Storage Conditions and Stability Data

Published data and supplier recommendations provide guidance on the stability of nikethamide solutions under various storage conditions.

Solution TypeSolventStorage TemperatureStability Duration
Stock SolutionWater-80°C6 months[2]
Stock SolutionWater-20°C1 month[2]
Stock SolutionDMSO-80°C1 year[1]
Pure Form--20°C3 years[1]
Pure Form-4°C2 years[2]

It is recommended to prepare fresh working solutions from the stock solution for daily use.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[2]

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies intentionally degrade the drug substance to identify potential degradation products and pathways. A typical forced degradation study for nikethamide would involve the following conditions:

Prepare a solution of nikethamide in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: To 5 mL of the nikethamide solution, add 5 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). After the exposure period, cool the solution and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Base Hydrolysis: To 5 mL of the nikethamide solution, add 5 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period. After the exposure period, cool the solution and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

  • Oxidative Degradation: To 5 mL of the nikethamide solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Place a vial of the nikethamide solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a vial of the nikethamide solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact nikethamide from any degradation products.

Signaling Pathways and Experimental Workflows

Logical Workflow for Preparation of Nikethamide Standard Solutions

G cluster_prep Preparation of Standard Solutions start Start: Obtain Nikethamide Reference Standard weigh Accurately weigh reference standard start->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol) in a volumetric flask weigh->dissolve dilute_stock Dilute to final volume to create Primary Stock Solution dissolve->dilute_stock store_stock Store Primary Stock Solution under appropriate conditions dilute_stock->store_stock dilute_working Perform serial dilutions to create Working Standard Solutions store_stock->dilute_working filter Filter working standards before analysis dilute_working->filter end Ready for Analysis filter->end

Caption: Workflow for the preparation of nikethamide standard solutions.

Experimental Workflow for Forced Degradation Study

G cluster_degradation Forced Degradation Study Workflow cluster_stress Apply Stress Conditions prep_sample Prepare Nikethamide solution (e.g., 100 µg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_sample->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_sample->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_sample->oxidation thermal Thermal Degradation (e.g., 80°C) prep_sample->thermal photo Photolytic Degradation (ICH Q1B conditions) prep_sample->photo analyze Analyze stressed samples and control by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and quantify degradation products analyze->identify pathway Propose degradation pathway identify->pathway

Caption: Workflow for conducting a forced degradation study of nikethamide.

Potential Degradation Pathway of Nikethamide

While specific degradation products of nikethamide under forced conditions are not extensively documented in publicly available literature, insights can be drawn from its metabolic pathway. In vivo, nikethamide is known to be metabolized to nicotinamide and N-ethylnicotinamide. This suggests that the amide linkage in nikethamide is susceptible to hydrolysis.

Under hydrolytic stress (acidic or basic conditions), it is plausible that nikethamide undergoes hydrolysis to yield nicotinic acid and diethylamine. Further degradation of the pyridine ring is also possible under harsh conditions. Oxidative degradation may lead to the formation of N-oxide derivatives.

Proposed Degradation Pathway

G cluster_degradation_products Potential Degradation Products nikethamide Nikethamide N,N-diethylnicotinamide nicotinic_acid Nicotinic Acid nikethamide->nicotinic_acid Hydrolysis (Acid/Base) diethylamine Diethylamine nikethamide->diethylamine Hydrolysis (Acid/Base) n_oxide Nikethamide N-oxide nikethamide->n_oxide Oxidation

Caption: Proposed degradation pathway of nikethamide.

Disclaimer: The information provided in these application notes is intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements. It is crucial to consult relevant pharmacopeias and regulatory guidelines for comprehensive information.

References

Application of Nikethamide as a Positive Control in Respiratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikethamide, also known by its trade name Coramine, is a central nervous system (CNS) stimulant that primarily acts on the respiratory centers in the medulla oblongata.[1] Historically used to treat respiratory depression, its clinical use has declined due to a narrow therapeutic index and the availability of safer alternatives.[1] However, its well-characterized ability to increase respiratory rate and tidal volume makes it a valuable tool in preclinical research as a positive control for validating respiratory assays.[1] These application notes provide detailed protocols for the use of Nikethamide in both in vivo and in vitro respiratory assays, along with expected quantitative outcomes and an overview of its mechanism of action.

Mechanism of Action

Nikethamide stimulates respiration by directly acting on the medulla oblongata, the region of the brainstem that controls autonomic functions, including breathing.[1] The primary mechanism is believed to be the enhancement of the sensitivity of central chemoreceptors to carbon dioxide (CO₂) and oxygen (O₂) levels in the blood.[1] When these chemoreceptors are stimulated, they signal the respiratory centers to increase the rate and depth of breathing.[1]

Recent studies suggest that the GABAergic system may play a role in Nikethamide's mechanism. Specifically, it is thought to partially mediate its effects through the GABA A receptor, though the precise nature of this interaction is still under investigation.[2][3]

Signaling Pathway

The signaling pathway for Nikethamide-induced respiratory stimulation is centered on the neural circuits within the brainstem's respiratory centers.

Nikethamide_Signaling_Pathway cluster_blood Bloodstream cluster_brainstem Medulla Oblongata cluster_output Physiological Response Nikethamide Nikethamide Chemoreceptors Central Chemoreceptors Nikethamide->Chemoreceptors Sensitizes GABA_A GABA A Receptor Nikethamide->GABA_A Modulates (?) CO2_O2 Blood Gases (CO₂, O₂) CO2_O2->Chemoreceptors Activates Respiratory_Neurons Respiratory Neurons Chemoreceptors->Respiratory_Neurons Stimulates GABA_A->Respiratory_Neurons Inhibits Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Respiratory_Neurons->Respiratory_Muscles Innervates Ventilation Increased Rate & Tidal Volume Respiratory_Muscles->Ventilation

Nikethamide's proposed mechanism of action.

Data Presentation

The following tables summarize the expected quantitative effects of Nikethamide in preclinical respiratory assays.

Table 1: In Vivo Effects of Nikethamide on Respiratory Parameters in Rodents (Whole-Body Plethysmography)

SpeciesDose (mg/kg, i.p.)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)
Mouse50-100Significant IncreaseSignificant IncreaseSignificant Increase
Rat20-75Significant IncreaseSignificant IncreaseSignificant Increase

Note: Specific percentage increases can vary based on baseline respiratory function, anesthetic used (if any), and specific strain of the animal. The provided dose ranges are based on commonly used concentrations in preclinical studies.[4]

Table 2: In Vitro Effects of Nikethamide on Respiration-Related Rhythmic Discharge Activity (RRDA) in Neonatal Rat Medullary Slices [2][3]

Nikethamide Concentration (µg/mL)Effect on Inspiratory Time (TI)Effect on Integral Amplitude (IA)Effect on Respiratory Cycle (RC)
0.5IncreaseIncreaseIncrease
1.0IncreaseIncreaseIncrease
3.0IncreaseIncreaseIncrease
5.0 Most Distinct Increase Most Distinct Increase Most Distinct Increase
7.0IncreaseIncreaseIncrease
10.0No significant effectNo significant effectNo significant effect

Experimental Protocols

Protocol 1: In Vivo Whole-Body Plethysmography in Rodents

This protocol describes the use of Nikethamide as a positive control to confirm the sensitivity of a whole-body plethysmography system to detect respiratory stimulants.

Materials:

  • Whole-body plethysmography chambers for mice or rats

  • Nikethamide solution (25% w/v)

  • Sterile saline (0.9% NaCl) for dilution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the plethysmography chambers for at least 30-60 minutes before recording baseline data. This minimizes stress-induced respiratory changes.

  • Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period of 15-30 minutes.

  • Preparation of Nikethamide Solution: Prepare the desired dose of Nikethamide by diluting the 25% stock solution in sterile saline. A common dose range for significant respiratory stimulation in mice is 50-100 mg/kg.[4]

  • Administration: Briefly remove the animal from the chamber, weigh it to calculate the precise injection volume, and administer the Nikethamide solution via i.p. injection. A vehicle-only injection (saline) should be used as a negative control in a separate group of animals.

  • Post-Injection Recording: Immediately return the animal to the plethysmography chamber and record respiratory parameters continuously for at least 60 minutes. The peak stimulatory effect of Nikethamide is typically observed within 5-15 minutes post-injection.

  • Data Analysis: Analyze the recorded data to determine the peak changes in respiratory rate, tidal volume, and minute ventilation compared to the baseline values.

WBP_Workflow A Acclimatize Animal in Plethysmography Chamber B Record Baseline Respiratory Parameters A->B C Prepare Nikethamide and Vehicle Solutions B->C D Administer Nikethamide (i.p.) or Vehicle C->D E Record Post-Injection Respiratory Parameters D->E F Analyze Data: Compare Baseline to Post-Injection E->F

Workflow for Whole-Body Plethysmography.
Protocol 2: In Vitro Medullary Brainstem Slice Preparation

This protocol is adapted from a study on neonatal rats and is designed to assess the direct effects of Nikethamide on the neural circuitry of respiration.[2][3]

Materials:

  • Vibratome

  • Dissection microscope

  • Recording chamber with perfusion system

  • Suction electrodes and amplifier

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

  • Nikethamide stock solution

  • Neonatal rats (1-3 days old)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a neonatal rat.

    • Rapidly remove the brain and brainstem and place them in ice-cold, oxygenated aCSF.

    • Isolate the brainstem and glue it to the vibratome stage.

    • Cut transverse slices (600-700 µm) containing the pre-Bötzinger complex and hypoglossal nerve rootlets.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 30 minutes to recover.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 27-28°C.

    • Using a suction electrode, record the spontaneous respiration-related rhythmic discharge activity (RRDA) from a hypoglossal nerve rootlet.

  • Experimental Protocol:

    • Record a stable baseline of RRDA for at least 10 minutes.

    • Switch the perfusion to aCSF containing the desired concentration of Nikethamide (e.g., 5 µg/mL for maximal effect).[2]

    • Perfuse with the Nikethamide solution for 10-15 minutes while continuously recording the RRDA.

    • To demonstrate the involvement of the GABA A receptor, after a washout period, co-administer Nikethamide with a GABA A receptor antagonist like bicuculline (e.g., 10 µM) and observe any potentiation of the respiratory stimulant effect.[2]

  • Data Analysis:

    • Analyze the recorded RRDA for changes in the frequency, amplitude (integral), and duration of inspiratory bursts.

Brain_Slice_Workflow A Prepare Medullary Brainstem Slices B Slice Recovery in Oxygenated aCSF A->B C Transfer Slice to Recording Chamber B->C D Record Baseline RRDA from Hypoglossal Nerve C->D E Perfuse with Nikethamide Solution D->E F Record Changes in RRDA E->F G Analyze Frequency, Amplitude, and Duration of Bursts F->G

Workflow for In Vitro Brainstem Slice Assay.

Conclusion

Nikethamide serves as a reliable and effective positive control for a variety of respiratory assays. Its well-documented stimulatory effects on the central respiratory centers provide a clear and reproducible benchmark for validating experimental models and systems designed to assess respiratory function. The protocols outlined in these application notes provide a framework for the successful implementation of Nikethamide as a positive control in both in vivo and in vitro settings.

References

Application Notes and Protocols for the Analytical Method Development of Nikethamide in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Nikethamide in biological fluids, primarily focusing on human plasma and urine. The protocols are designed to be robust and reproducible for applications in clinical and research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nikethamide in Human Plasma

This method offers high sensitivity and selectivity for the determination of Nikethamide in human plasma, making it suitable for pharmacokinetic studies.

Quantitative Data Summary
ParameterValue
Matrix Human Plasma
Technique LC-MS/MS
Sample Preparation Liquid-Liquid Extraction (LLE)
Linearity Range 20.0–2000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[1][2]
Intra-day Precision < 4.2%[1][2]
Inter-day Precision < 6.1%[1][2]
Mean Recovery 65.3–71.1%[1][2]
Experimental Protocol

1. Materials and Reagents:

  • Nikethamide reference standard

  • Atropine (Internal Standard - IS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of Atropine solution (IS).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent or equivalent

  • Column: Agilent Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm)[1][2]

  • Mobile Phase: 45:55 (v/v) methanol–water containing 0.1% formic acid[1][2]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nikethamide: m/z 178.8 → 107.8[1][2]

    • Atropine (IS): m/z 289.9 → 123.8[1][2]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard (Atropine) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation (C18 Column) p5->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d1 Quantification a2->d1 d2 Report Generation d1->d2

LC-MS/MS workflow for Nikethamide in plasma.

Micellar Electrokinetic Chromatography (MEKC) for Nikethamide in Human Urine

This method provides a simple and rapid approach for the determination of Nikethamide in urine samples, suitable for screening purposes.

Quantitative Data Summary
ParameterValue
Matrix Human Urine
Technique MEKC-UV
Sample Preparation Dilution and Centrifugation
Linearity Range 4-280 µmol/L (0.71-49.90 µg/mL)[3]
Limit of Detection (LOD) 1 µmol/L (0.18 µg/mL)[3]
RSD of Calibration Points 5.4 to 9.5%[3]
Analysis Time < 5.5 minutes[3]
Experimental Protocol

1. Materials and Reagents:

  • Nikethamide reference standard

  • Boric acid

  • Sodium dodecyl sulfate (SDS)

  • Acetonitrile (ACN)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • Human urine (blank)

2. Sample Preparation:

  • Dilute the urine sample with distilled water (e.g., 1:1 ratio).

  • Centrifuge the diluted sample at 12,000 g for 2 minutes.[3]

  • Collect the supernatant for analysis.

3. MEKC Conditions:

  • CE System: Capillary electrophoresis system with UV detection

  • Capillary: Fused-silica capillary (effective length 51 cm, 75 µm i.d.)[3]

  • Background Electrolyte (BGE): 0.035 mol/L borate buffer (pH 9) with 0.05 mol/L SDS and 6.5% ACN.[3]

  • Separation Voltage: 21 kV[3]

  • Detection: UV absorbance at 260 nm[3]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Experimental Workflow

MEKC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing u1 Urine Sample u2 Dilution with Water u1->u2 u3 Centrifugation (12,000 g, 2 min) u2->u3 u4 Collect Supernatant u3->u4 c1 MEKC Separation u4->c1 c2 UV Detection (260 nm) c1->c2 d1 Peak Identification c2->d1 d2 Quantification d1->d2

MEKC workflow for Nikethamide in urine.

High-Performance Liquid Chromatography (HPLC) for Nikethamide in Human Blood and Cerebrospinal Fluid

This HPLC method allows for the simultaneous determination of Nikethamide and Lidocaine in human blood and cerebrospinal fluid.

Quantitative Data Summary
ParameterValue (Plasma)Value (CSF)
Matrix Human Blood, Cerebrospinal FluidHuman Blood, Cerebrospinal Fluid
Technique HPLC-UVHPLC-UV
Sample Preparation Protein PrecipitationProtein Precipitation
Limit of Detection (LOD) 0.008 µg/mL[2]0.007 µg/mL[2]
Mean Recovery 69.8 - 94.4%[2]Not Specified
Experimental Protocol

1. Materials and Reagents:

  • Nikethamide reference standard

  • Lidocaine reference standard

  • Methanol (HPLC grade)

  • Diethylamine

  • Acetic acid

  • Human blood/plasma or cerebrospinal fluid (blank)

2. Sample Preparation (Protein Precipitation):

  • To a known volume of plasma or CSF, add an equal volume of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

3. HPLC Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: Zorbax Dikema C18 (150 mm x 4.60 mm, 5 µm)[2]

  • Mobile Phase: 22:78 (v/v) mixture of methanol and a diethylamine-acetic acid buffer (pH 4.0).[2]

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Detection: UV at 263 nm[2]

Logical Relationship of Analytical Techniques

Techniques cluster_sample Biological Matrix cluster_methods Analytical Methods Plasma Plasma / Blood LCMS LC-MS/MS Plasma->LCMS High Sensitivity Pharmacokinetics HPLC HPLC-UV Plasma->HPLC Routine Monitoring Urine Urine MEKC MEKC-UV Urine->MEKC Rapid Screening GC GC-MS Urine->GC Metabolite ID (older method) CSF Cerebrospinal Fluid CSF->HPLC

Choice of analytical method by biological matrix.

References

Application Notes and Protocols for the Quantitative Analysis of Nikethamide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikethamide, a pyridine-3-carboxamide derivative, is a central nervous system stimulant primarily used as a respiratory stimulant.[1][2] Its therapeutic efficacy is dependent on the precise dosage; therefore, accurate and reliable quantitative analysis in pharmaceutical formulations is paramount to ensure product quality, safety, and compliance with regulatory standards. This document provides detailed application notes and validated protocols for the quantitative analysis of Nikethamide using standard analytical techniques including Titrimetry, UV-Visible Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). Additionally, a summary of its mechanism of action is presented with a corresponding signaling pathway diagram.

Quantitative Analysis by Titration (As per British Pharmacopoeia)

Titrimetry offers a classic, cost-effective, and accurate method for the assay of pure Nikethamide substance. The method described in the British Pharmacopoeia (BP) is a non-aqueous titration.[3]

Experimental Protocol

Equipment:

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric flasks (100 mL, Class A)

  • Pipettes (Class A)

  • Magnetic stirrer and stir bar

Reagents:

  • Nikethamide Reference Standard (CRS)

  • Perchloric acid (0.1 M) in anhydrous acetic acid

  • Acetic anhydride

  • Anhydrous acetic acid

  • Crystal violet solution (indicator)

Standard and Sample Preparation:

  • Sample Preparation: Accurately weigh about 0.150 g of the Nikethamide sample.[3]

  • Dissolution: Dissolve the weighed sample in a mixture of 5 mL of acetic anhydride and 20 mL of anhydrous acetic acid.[3]

Procedure:

  • Titrate the prepared sample solution with 0.1 M perchloric acid.

  • Determine the end-point of the titration potentiometrically or using crystal violet solution as an indicator (color change from violet to blue-green).

  • Perform a blank titration using the same quantities of reagents but omitting the sample.

Calculation: The content of Nikethamide (C₁₀H₁₄N₂O) is calculated using the following formula:

Where:

  • V_sample is the volume (mL) of 0.1 M perchloric acid used for the sample titration.

  • V_blank is the volume (mL) of 0.1 M perchloric acid used for the blank titration.

  • M is the molarity of the perchloric acid solution.

  • f is the factor of equivalence (1 mL of 0.1 M perchloric acid is equivalent to 17.82 mg of C₁₀H₁₄N₂O).

  • W is the weight (mg) of the Nikethamide sample taken.

Data Presentation
ParameterSpecification (as per BP)
Assay99.0% to 101.0% (anhydrous basis)[3][4]
AppearanceOily liquid or crystalline mass, colorless or slightly yellowish[3][4]
SolubilityMiscible with water and with ethanol (96%)[3][4]

Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh 0.150 g of Nikethamide dissolve Dissolve in Acetic Anhydride and Anhydrous Acetic Acid weigh->dissolve titrate Titrate with 0.1 M Perchloric Acid dissolve->titrate endpoint Determine End-Point (Potentiometric or Indicator) titrate->endpoint calculate Calculate Nikethamide Content endpoint->calculate blank Perform Blank Titration blank->calculate

Caption: Workflow for the quantitative analysis of Nikethamide by non-aqueous titration.

Quantitative Analysis by UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method suitable for the quantification of Nikethamide in pharmaceutical formulations, particularly for dissolution testing and routine quality control. The method is based on the absorbance of UV radiation by the pyridine ring in the Nikethamide molecule.

Experimental Protocol

Equipment:

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Sonicator

Reagents:

  • Nikethamide Reference Standard (CRS)

  • Hydrochloric acid (0.01 M)

  • Methanol (HPLC grade)

  • Distilled or deionized water

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Nikethamide CRS, dissolve in and dilute to 100 mL with 0.01 M hydrochloric acid.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 5-25 µg/mL using 0.01 M hydrochloric acid.

  • Sample Preparation (for a 250 mg/mL injection):

    • Accurately pipette 1.0 mL of the Nikethamide injection into a 100 mL volumetric flask.

    • Dilute to volume with 0.01 M hydrochloric acid and mix well.

    • Pipette 1.0 mL of this solution into another 100 mL volumetric flask and dilute to volume with 0.01 M hydrochloric acid to obtain a theoretical concentration of 25 µg/mL.

Procedure:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use 0.01 M hydrochloric acid as the blank.

  • Record the absorbance spectra of the working standard solutions and the sample solution.

  • Determine the wavelength of maximum absorbance (λmax). The British Pharmacopoeia specifies a λmax at 263 nm.[3][4]

  • Measure the absorbance of all solutions at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.

  • Determine the concentration of Nikethamide in the sample solution from the calibration curve.

Calculation: Calculate the amount of Nikethamide in the formulation using the concentration obtained from the calibration curve and the dilution factor.

Data Presentation
ParameterSpecification
λmax in 0.01 M HClApproximately 263 nm[3][4]
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%

Experimental Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis std_prep Prepare Standard Solutions (5-25 µg/mL) measure Measure Absorbance at λmax std_prep->measure smp_prep Prepare Sample Solution (Dilute Formulation) smp_prep->measure scan Scan for λmax (approx. 263 nm) scan->measure cal_curve Construct Calibration Curve measure->cal_curve quantify Quantify Nikethamide in Sample cal_curve->quantify

Caption: Workflow for the quantitative analysis of Nikethamide by UV-Visible Spectrophotometry.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific, sensitive, and robust method for the quantitative analysis of Nikethamide in various pharmaceutical formulations. The following is a representative isocratic reversed-phase HPLC method.

Experimental Protocol

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm)

Reagents:

  • Nikethamide Reference Standard (CRS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Nikethamide CRS, dissolve in and dilute to 100 mL with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-50 µg/mL using the mobile phase.

  • Sample Preparation (for a 250 mg/mL injection):

    • Accurately pipette 1.0 mL of the Nikethamide injection into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

    • Pipette 1.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a theoretical concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and determine the peak area of Nikethamide.

  • Construct a calibration curve by plotting the peak area of the working standard solutions versus their concentrations.

  • Determine the concentration of Nikethamide in the sample solution from the calibration curve.

System Suitability:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • %RSD for replicate injections: Not more than 2.0%

Data Presentation
ParameterAcceptance Criteria (as per ICH guidelines)
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
SpecificityNo interference from excipients at the retention time of Nikethamide
RobustnessMethod remains unaffected by small, deliberate variations in parameters

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis std_prep Prepare Standard Solutions (10-50 µg/mL) inject Inject Solutions into HPLC std_prep->inject smp_prep Prepare and Filter Sample Solution smp_prep->inject equilibrate Equilibrate HPLC System equilibrate->inject integrate Integrate Peak Areas inject->integrate cal_curve Construct Calibration Curve integrate->cal_curve quantify Quantify Nikethamide in Sample cal_curve->quantify

Caption: Workflow for the quantitative analysis of Nikethamide by HPLC.

Mechanism of Action of Nikethamide

Nikethamide acts as a respiratory stimulant by directly affecting the respiratory centers in the medulla oblongata.[2][5][6] While the complete molecular mechanism is not fully elucidated, evidence suggests the involvement of multiple pathways. One proposed mechanism involves the modulation of sodium currents through the activation of the Protein Kinase C (PKC) pathway.[7] Additionally, some studies suggest that Nikethamide's respiratory enhancement effects may be partially mediated by the GABA A receptor.[8] This stimulation leads to an increased rate and depth of respiration.

Signaling Pathway Diagram

Nikethamide_Pathway cluster_cell Medullary Respiratory Neuron cluster_membrane Cell Membrane nikethamide Nikethamide gaba_r GABA A Receptor nikethamide->gaba_r may partially mediate through ros Reactive Oxygen Species (ROS) nikethamide->ros may increase neuronal_activity Increased Neuronal Firing gaba_r->neuronal_activity influences na_channel Sodium Channel na_channel->neuronal_activity leads to pkc Protein Kinase C (PKC) pkc->na_channel modulates ros->pkc activates respiratory_centers Stimulation of Medullary Respiratory Centers neuronal_activity->respiratory_centers respiration Increased Rate and Depth of Respiration respiratory_centers->respiration

Caption: Proposed signaling pathway for the respiratory stimulant effect of Nikethamide.

References

Application Note: Determination of Nikethamide using Micellar Electrokinetic Chromatography (MEKC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated Micellar Electrokinetic Chromatography (MEKC) method for the rapid and sensitive determination of nikethamide. The described protocol is applicable for the quantification of nikethamide in pharmaceutical formulations and biological matrices such as urine. This method offers high efficiency, short analysis times, and low reagent consumption, making it a suitable technique for research, quality control, and drug monitoring applications.

Introduction

Nikethamide (N,N-Diethyl-3-pyridinecarboxamide) is a respiratory stimulant.[1][2] Its accurate and reliable quantification is essential in pharmaceutical manufacturing and clinical settings. Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography.[3][4][5] In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC) to form micelles.[3][4][6] These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.[3][4] This note provides a comprehensive protocol for the determination of nikethamide using MEKC with UV detection.

Experimental

Instrumentation and Consumables
  • Capillary Electrophoresis System: Any standard CE system equipped with a UV detector is suitable.

  • Capillary: Fused-silica capillary, uncoated.

  • Data Acquisition and Processing: Appropriate software for controlling the CE system and for data analysis.

  • Consumables: Microcentrifuge tubes, appropriate vials for the CE autosampler.

Reagents and Solutions
  • Nikethamide Standard: Analytical grade nikethamide.

  • Sodium Dodecyl Sulfate (SDS): Analytical grade.

  • Boric Acid: Analytical grade.

  • Sodium Hydroxide: For pH adjustment.

  • Acetonitrile (ACN): HPLC grade.

  • Deionized Water: High-purity, filtered.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 0.035 mol/L borate buffer and adjust the pH to 9.0 using sodium hydroxide. Add sodium dodecyl sulfate (SDS) to a final concentration of 0.05 mol/L and acetonitrile (ACN) to a final concentration of 6.5% (v/v).[7]

  • Standard Solutions: Prepare a stock solution of nikethamide in deionized water. Serial dilutions of the stock solution are then made with deionized water to create calibration standards.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dilute the formulation with deionized water to bring the nikethamide concentration within the calibration range.[7]

    • Urine Samples: Dilute urine samples with deionized water. Centrifuge the diluted samples for 2 minutes at 12,000g to remove any particulate matter before injection.[7][8]

MEKC Protocol

A simple and rapid MEKC method with UV detection has been developed and validated for the determination of nikethamide.[7]

Capillary Conditioning

Prior to the first use, and as needed, condition the capillary by flushing sequentially with 1 M sodium hydroxide, deionized water, and finally the background electrolyte.

Separation Conditions

The following table summarizes the optimized instrumental parameters for the MEKC separation of nikethamide.

ParameterValue
Capillary Fused-silica, 51 cm effective length, 75 µm i.d.[7]
Background Electrolyte 0.035 mol/L Borate Buffer (pH 9), 0.05 mol/L SDS, 6.5% ACN[7]
Applied Voltage 21 kV[7]
Detection UV absorbance at 260 nm[7]
Injection Hydrodynamic or electrokinetic (specifics to be optimized on the instrument used)
Temperature Ambient (or controlled if available)
Analysis Time < 5.5 minutes[7]
Data Analysis

Identify the nikethamide peak based on its migration time in the standard solutions. Construct a calibration curve by plotting the peak area of nikethamide against the corresponding concentration of the standards. The concentration of nikethamide in the samples can then be determined from this calibration curve.

Method Performance

The developed MEKC method demonstrates excellent performance for the analysis of nikethamide.[7]

ParameterResult
Linearity Range (in urine) 4 - 280 µmol/L (0.71 - 49.90 µg/mL)[7]
Correlation Coefficient (R²) 0.9998[7]
Limit of Detection (LOD) (in urine) 1 µmol/L (0.18 µg/mL)[7]
Relative Standard Deviation (RSD) 5.4 - 9.5% for calibration points[7]

Visualizations

Principle of Micellar Electrokinetic Chromatography

MEKC_Principle cluster_capillary Capillary Cross-Section cluster_micelle Micelle (Pseudo-stationary Phase) cluster_legend Legend EOF Electroosmotic Flow (EOF) (Bulk Flow to Cathode) analyte_free Free Analyte (in Aqueous Phase) EOF->analyte_free Carried by EOF micelle SDS Micelle analyte_partitioned Partitioned Analyte (in Micelle) micelle->analyte_partitioned Partitioned into analyte_free->micelle Partitions into l1 Strong EOF towards cathode (detector) l2 Anionic micelles move towards anode (slower net movement to cathode) l3 Neutral analytes partition between aqueous phase and micelles l4 Separation based on differential partitioning

Caption: Principle of MEKC Separation.

Experimental Workflow for Nikethamide Determination

Workflow prep Sample/Standard Preparation (Dilution in Water) centrifuge Centrifugation (12,000g, 2 min) prep->centrifuge inject Injection into CE System centrifuge->inject separate MEKC Separation (21 kV, BGE with SDS) inject->separate detect UV Detection (260 nm) separate->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze

Caption: Experimental workflow for nikethamide analysis.

Conclusion

The described Micellar Electrokinetic Chromatography method provides a simple, fast, and reliable means for the determination of nikethamide. The high sensitivity and reproducibility make it a valuable analytical tool in pharmaceutical and clinical research settings. The method's low consumption of reagents and short analysis time also contribute to its cost-effectiveness and high throughput capabilities.

References

Application Notes and Protocols for the Identification of Nikethamide using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification of Nikethamide in pharmaceutical preparations using Thin-Layer Chromatography (TLC). The protocols outlined below offer robust and reliable methods for qualitative analysis.

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of compounds.[1] In pharmaceutical analysis, TLC is a valuable tool for identity testing, purity assessment, and monitoring of related substances.[2] Nikethamide, a respiratory stimulant, can be effectively identified using TLC through the selection of appropriate stationary and mobile phases, followed by suitable visualization techniques. These notes provide protocols for the TLC identification of Nikethamide on silica gel plates.

Principle of Separation

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase that moves up the plate by capillary action.[3] The separation of Nikethamide is achieved based on its polarity and its interactions with the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification.

Data Presentation

The following table summarizes the chromatographic conditions and corresponding retention factor (Rf) values for the identification of Nikethamide using different TLC methods.

MethodStationary PhaseMobile Phase (v/v/v)Rf Value of Nikethamide
1 Silica gel 60 F254Chloroform : Methanol (90:10)~ 0.50
2 Silica gel 60 F254Toluene : Methanol : Ethyl acetate (4:4:2)~ 0.47[4]
3 Silica gel GToluene : Acetone : Ethanol : Concentrated Ammonia (45:45:7:3)Varies
4 Silica gel 60 F254Chloroform : Acetone : Ammonia (8:2:0.1)Varies[5]

Experimental Protocols

Method 1: General Identification

This protocol provides a general method for the identification of Nikethamide in bulk drug substances or simple formulations.

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Mobile Phase: Chloroform : Methanol (90:10 v/v).

  • Standard Solution: Prepare a 1 mg/mL solution of Nikethamide reference standard in methanol.

  • Sample Solution: Prepare a solution of the test sample in methanol to an expected Nikethamide concentration of 1 mg/mL.

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Visualization: UV light source (254 nm) and/or Iodine vapor chamber.

2. Protocol:

  • Pour the mobile phase into the developing chamber to a depth of approximately 0.5 to 1 cm. Line the chamber with filter paper saturated with the mobile phase to ensure chamber saturation and let it equilibrate for at least 30 minutes.

  • Using a capillary tube or a microsyringe, apply 1-2 µL of the standard solution and the sample solution as separate spots on the starting line of the TLC plate, approximately 1.5 cm from the bottom edge.

  • Ensure the spots are dry before placing the plate in the developing chamber.

  • Place the TLC plate in the saturated chamber, ensuring the starting line is above the level of the mobile phase. Close the chamber.

  • Allow the mobile phase to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

  • Visualize the spots under UV light at 254 nm. Nikethamide will appear as a dark spot against a fluorescent background. Alternatively, place the dried plate in a chamber containing iodine crystals. Nikethamide will appear as a brown spot.

  • Calculate the Rf value for the spots from the standard and sample solutions. The Rf value of the spot from the sample solution should correspond to that of the standard solution.

Method 2: HPTLC for Improved Resolution

This protocol utilizes High-Performance Thin-Layer Chromatography (HPTLC) for a more precise identification and better separation.

1. Materials and Reagents:

  • HPTLC Plates: HPTLC plates pre-coated with silica gel 60 F254.[6]

  • Mobile Phase: Toluene : Methanol : Ethyl acetate (4:4:2 v/v/v).[4]

  • Standard Solution: Prepare a 100 µg/mL solution of Nikethamide reference standard in methanol.

  • Sample Solution: Prepare a solution of the test sample in methanol to an expected Nikethamide concentration of 100 µg/mL.

  • Developing Chamber: Twin-trough chamber.

  • Application: Automated HPTLC applicator.

  • Detection: HPTLC scanner with a UV detector at 218 nm.[4]

2. Protocol:

  • Pour the mobile phase into both troughs of the twin-trough chamber and allow it to saturate for 20 minutes.

  • Apply 2 µL of the standard and sample solutions as bands of 6 mm width onto the HPTLC plate using an automated applicator.

  • Place the plate in the saturated chamber and develop up to a distance of 8 cm.

  • Dry the plate using a stream of warm air.

  • Scan the dried plate with a densitometer at a wavelength of 218 nm.[4]

  • Compare the Rf value and the densitometric profile of the sample with that of the standard. The Rf value for Nikethamide is approximately 0.47.[4]

Visualization

TLC_Visualization_Workflow start Developed and Dried TLC Plate uv_vis UV Visualization (254 nm) start->uv_vis iodine Iodine Vapor Exposure start->iodine non_destructive Non-Destructive uv_vis->non_destructive uv_result Dark spots on fluorescent background uv_vis->uv_result destructive Semi-Destructive iodine->destructive iodine_result Brown spots iodine->iodine_result end Spot Identification uv_result->end iodine_result->end

Experimental Workflow

TLC_Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis sp Sample and Standard Preparation (in Methanol) spotting Spotting on TLC Plate sp->spotting mp Mobile Phase Preparation cp Chamber Saturation mp->cp development Plate Development cp->development spotting->development drying Plate Drying development->drying visualization Visualization (UV or Iodine) drying->visualization calculation Rf Value Calculation and Comparison visualization->calculation

References

Application Notes and Protocols for the Use of Nikethamide Reference Standard in Doping Control Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikethamide, a central nervous system stimulant, is listed on the World Anti-Doping Agency (WADA) Prohibited List as a banned substance in sports.[1] Its use can lead to enhanced athletic performance, but it also poses health risks to athletes.[2][3] Therefore, robust and reliable analytical methods are crucial for its detection in doping control samples. This document provides detailed application notes and protocols for the analysis of Nikethamide using a reference standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques commonly employed in anti-doping laboratories.

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of Nikethamide in biological matrices. This data is essential for method validation and ensuring the sensitivity and reliability of doping control tests.

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
NikethamidePlasmaHPLC8-69.8 - 94.4[4]
NikethamideCerebrospinal FluidHPLC7--[4]
NikethamideHuman PlasmaLC-MS/MS---[5]
NikethamideUrineGC---[6]

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC: High-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC: Gas Chromatography. Note: Dashes indicate data not specified in the cited abstract.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Urine Samples

This protocol describes a general procedure for the extraction of Nikethamide from urine samples prior to LC-MS/MS analysis.

Materials:

  • Urine sample

  • Nikethamide reference standard

  • Internal standard (e.g., Atropine)[4]

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)

  • Sodium sulfate (anhydrous)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Aliquoting: Take a 1-2 mL aliquot of the urine sample.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the urine sample.

  • pH Adjustment: Adjust the pH of the urine sample to alkaline conditions (pH 9-10) by adding NaOH solution. This facilitates the extraction of the basic Nikethamide molecule.

  • Extraction: Add 5 mL of the extraction solvent to the sample. Vortex for 1-2 minutes to ensure thorough mixing. Centrifuge at 3000-4000 rpm for 5-10 minutes to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the reconstitution solvent.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Analytical Method: LC-MS/MS for Nikethamide Quantification

This protocol outlines the parameters for the detection and quantification of Nikethamide using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is suitable for the separation.[4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute Nikethamide.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nikethamide: Precursor ion (m/z) 178.8 → Product ion (m/z) 107.8[4]

    • Internal Standard (Atropine): Precursor ion (m/z) 289.9 → Product ion (m/z) 123.8[4]

  • Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve the best sensitivity for the target transitions.

Visualizations

Signaling Pathway of Nikethamide

Nikethamide acts as a central nervous system stimulant, primarily affecting the respiratory centers in the medulla oblongata.[2][3][7] The exact molecular mechanism is not fully understood, but it is believed to enhance the sensitivity of chemoreceptors to carbon dioxide and oxygen levels in the blood, leading to an increased respiratory rate.[2]

Nikethamide_Signaling_Pathway Nikethamide Nikethamide CNS Central Nervous System (CNS) Nikethamide->CNS Medulla Medulla Oblongata CNS->Medulla Chemoreceptors Chemoreceptors (Carotid and Aortic Bodies) Medulla->Chemoreceptors Increases Sensitivity RespCenter Respiratory Center Chemoreceptors->RespCenter Signals RespRate Increased Respiratory Rate RespCenter->RespRate Stimulates

Caption: Proposed signaling pathway of Nikethamide.

Experimental Workflow for Doping Control Analysis

The following diagram illustrates the typical workflow for the analysis of Nikethamide in a doping control laboratory, from sample collection to the final report.

Doping_Control_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (Urine/Blood) SampleReceipt Sample Receipt and Chain of Custody SampleCollection->SampleReceipt SampleAliquoting Sample Aliquoting ('A' and 'B' Samples) SampleReceipt->SampleAliquoting SamplePrep Sample Preparation (e.g., LLE) SampleAliquoting->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing DataReview Data Review and Validation DataProcessing->DataReview Reporting Reporting of Results DataReview->Reporting Confirmation Confirmation Analysis ('B' Sample, if required) Reporting->Confirmation If AAF

Caption: Experimental workflow for Nikethamide analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nikethamide Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nikethamide from plasma and urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting Nikethamide from plasma and urine?

A1: The most common methods for extracting Nikethamide from biological matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). For urine samples, a simple dilution and centrifugation step can also be effective, particularly for screening purposes.[1] The choice of method depends on the required sensitivity, sample cleanliness, and analytical technique (e.g., GC-MS, LC-MS/MS).

Q2: How do I choose the best extraction method for my application?

A2: The selection of an appropriate extraction method depends on several factors:

  • Analytical Sensitivity: For high sensitivity, SPE is often preferred as it can effectively concentrate the analyte.

  • Sample Throughput: Protein precipitation is a rapid method suitable for high-throughput analysis, while LLE and SPE can be more time-consuming.

  • Matrix Effects: SPE generally provides the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis. LLE offers a moderate level of cleanup, while PPT is the most prone to matrix interferences.

  • Analyst Expertise: LLE requires good technique for phase separation, while SPE can be more easily automated and standardized.

Q3: What are the key parameters to optimize for Nikethamide extraction?

A3: As Nikethamide is a basic drug, pH is a critical parameter for both LLE and SPE.

  • For LLE: The pH of the aqueous sample should be adjusted to at least 2 units above the pKa of Nikethamide to ensure it is in its neutral, organic-soluble form for efficient extraction into an organic solvent.[2][3]

  • For SPE: The pH of the sample and wash solutions should be optimized to ensure retention of the neutral form on a reversed-phase sorbent and effective removal of interferences. The elution solvent should be strong enough to desorb the analyte.[4]

  • For all methods: The choice of organic solvent (for LLE and SPE elution) and precipitating solvent (for PPT) significantly impacts recovery.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Nikethamide?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them:

  • Improve Sample Cleanup: Employ a more rigorous cleanup method like SPE to remove interfering endogenous components.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Nikethamide from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects. If unavailable, a structurally similar compound can be used.

  • Dilution: For urine samples, a simple dilution can sometimes be sufficient to reduce matrix effects to an acceptable level.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Problem Possible Cause Solution
Low recovery of Nikethamide Incorrect pH of the aqueous phase.Ensure the pH of the plasma or urine sample is adjusted to be basic (at least 2 pH units above the pKa of Nikethamide) to neutralize the amine group and increase its solubility in the organic solvent.[2][3]
Inappropriate organic solvent.Select an organic solvent that has good solubility for Nikethamide. Test different solvents like diethyl ether, ethyl acetate, or a mixture to find the optimal one.
Insufficient mixing.Vortex the sample and solvent mixture vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough extraction.
Emulsion formation.Add salt (salting out) to the aqueous phase to break the emulsion. Centrifugation at a higher speed or for a longer duration can also help.
Analyte loss during evaporation.If an evaporation step is used, ensure it is performed under a gentle stream of nitrogen and at a controlled temperature to prevent loss of the volatile Nikethamide.
Low Recovery in Solid-Phase Extraction (SPE)
Problem Possible Cause Solution
Analyte lost in the loading fraction Incorrect sorbent choice.For Nikethamide, a reversed-phase sorbent (e.g., C18) is typically used. Ensure the sorbent is appropriate for the analyte's polarity.
Sample solvent is too strong.If the sample is dissolved in a high percentage of organic solvent, it may not retain on the sorbent. Dilute the sample with an aqueous buffer before loading.[5]
Incorrect pH.Adjust the sample pH to be basic to ensure Nikethamide is in its neutral form for retention on a reversed-phase sorbent.[4]
Analyte lost in the wash fraction Wash solvent is too strong.The wash solvent should be strong enough to remove interferences but not elute Nikethamide. Decrease the organic solvent percentage in the wash solution.[5]
Incomplete elution Elution solvent is too weak.Use a stronger elution solvent (e.g., higher percentage of organic solvent, or a different solvent like methanol). Adding a small amount of acid or base to the elution solvent can improve the recovery of basic compounds.[5][6]
Insufficient elution volume.Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent.
Issues with Protein Precipitation (PPT)
Problem Possible Cause Solution
Low recovery of Nikethamide Incomplete protein precipitation.Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) is added (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex vigorously to ensure thorough mixing.[7]
Co-precipitation of the analyte.The choice of precipitating solvent can affect recovery. Acetonitrile is a common choice, but other solvents or mixtures can be tested to optimize recovery.[8]
High matrix effects Insufficient cleanup.PPT provides minimal cleanup. If matrix effects are significant, consider a subsequent cleanup step like LLE or SPE, or use a protein precipitation plate with a filtration mechanism.
Clogged LC column Particulate matter in the supernatant.After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Filtering the supernatant before injection can also prevent column clogging.

Data Presentation

Table 1: Comparison of Nikethamide Extraction Methods from Human Plasma

Parameter Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Recovery 65.3–71.1%[9]69.8–94.4%[9]
Linearity Range 20.0–2000 ng/mL[9]Not specified for Nikethamide alone
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[9]0.008 µg/mL (8 ng/mL)[9]
Analysis Time ModerateFast
Sample Cleanup ModerateLow

Table 2: Nikethamide Analysis in Human Urine

Parameter Dilution & Centrifugation with MEKC-UV
Recovery Not explicitly stated, but method showed high trueness
Linearity Range 4–280 µmol/L (0.71–49.90 µg/mL)[1]
Limit of Detection (LOD) 1 µmol/L (0.18 µg/mL)[1]
Analysis Time Fast
Sample Cleanup Minimal

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Nikethamide from Human Plasma for LC-MS/MS Analysis

Materials:

  • Human plasma sample

  • Internal standard (e.g., Atropine)

  • Organic solvent (e.g., Diethyl ether)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.0 mL aliquot of human plasma in a centrifuge tube, add the internal standard.

  • Add an appropriate volume of a basic buffer to adjust the pH to be greater than 9.

  • Add 5.0 mL of diethyl ether.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Nikethamide from Plasma or Urine

Materials:

  • Plasma or urine sample

  • Internal standard

  • Acetonitrile

  • Methanol

  • Water

  • SPE cartridge (e.g., C18)

  • SPE manifold (vacuum or positive pressure)

  • Nitrogen evaporator

Procedure:

  • Pre-treatment: To 1 mL of plasma or urine, add the internal standard. For plasma, precipitate proteins by adding 2 mL of acetonitrile, vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant. For urine, dilution with water may be sufficient.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Nikethamide with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Protein Precipitation (PPT) of Nikethamide from Human Plasma

Materials:

  • Human plasma sample

  • Internal standard

  • Cold acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio).

  • Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for analysis.

Visualizations

LLE_Workflow start Start: Plasma/Urine Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH to > 9 add_is->adjust_ph add_solvent Add Organic Solvent (e.g., Diethyl Ether) adjust_ph->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow start Start: Plasma/Urine Sample pretreatment Sample Pre-treatment (PPT for Plasma, Dilution for Urine) start->pretreatment condition Condition SPE Cartridge (Methanol, then Water) pretreatment->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute Nikethamide (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Cold Acetonitrile (3:1) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

References

Technical Support Center: Identification and Characterization of Nikethamide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Nikethamide. It provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Nikethamide?

A1: Nikethamide, being an N,N-disubstituted amide of nicotinic acid, is primarily susceptible to hydrolysis of the amide bond.[1] This can occur under acidic, basic, or neutral conditions, accelerated by heat. Based on its chemical structure and known metabolic pathways, the primary degradation is expected to involve the cleavage of the amide linkage.[2] Oxidative degradation and photolysis may also lead to the formation of other degradation products.

Q2: What are the likely primary degradation products of Nikethamide under hydrolytic stress?

A2: Under hydrolytic conditions, the amide bond of Nikethamide is expected to cleave, yielding Nicotinic Acid and Diethylamine. It is also plausible that partial de-ethylation could occur, forming N-ethylnicotinamide, which has been identified as a metabolite in horses.[2]

Q3: My chromatogram shows unexpected peaks during the stability study of Nikethamide. What could be the cause?

A3: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: Nikethamide may be degrading under your storage or experimental conditions.

  • Impurities: The peaks could be impurities from the synthesis of Nikethamide or excipients in the formulation.

  • Mobile Phase Issues: Contaminants in the mobile phase or interactions between the mobile phase and the sample can sometimes produce artifact peaks.

  • Sample Matrix Effects: Components of your sample matrix may be interfering with the analysis.

It is recommended to perform forced degradation studies to identify potential degradation products and to use a well-validated, stability-indicating analytical method.[3]

Q4: How can I confirm the identity of a suspected degradation product?

A4: The identity of a degradation product can be confirmed using a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown compound.[4][5] For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary after isolation of the impurity.[6]

Q5: I am not observing any degradation of Nikethamide under my stress conditions. What should I do?

A5: If you do not observe any degradation, it's possible that the stress conditions are not stringent enough. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7] You may need to increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. However, it is important to avoid overly harsh conditions that could lead to secondary degradation or degradation pathways not relevant to normal storage conditions.

Troubleshooting Guides

Problem: Poor resolution between Nikethamide and its degradation products in HPLC.
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or length.
Suboptimal Mobile Phase Composition Adjust the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH of the aqueous phase.
Incorrect Gradient Program If using a gradient, optimize the slope and duration to improve separation of closely eluting peaks.
Inadequate Method Validation Ensure your analytical method is properly validated for specificity and is stability-indicating.[8]
Problem: Inconsistent quantitative results for degradation products.
Possible Cause Troubleshooting Step
Sample Instability Degradation may be occurring after sample preparation. Analyze samples immediately after preparation or investigate sample solution stability.
Non-linear Detector Response Ensure the concentration of the degradation products falls within the linear range of the detector.
Inaccurate Integration Review the peak integration parameters to ensure all degradation peaks are being integrated correctly and consistently.
Reference Standard Issues If using reference standards for degradation products, verify their purity and stability.

Data Presentation

Table 1: Inferred Primary Degradation Products of Nikethamide

Degradation Product Molecular Formula Molecular Weight ( g/mol ) Proposed Formation Pathway
Nicotinic AcidC₆H₅NO₂123.11Hydrolysis
DiethylamineC₄H₁₁N73.14Hydrolysis
N-ethylnicotinamideC₈H₁₀N₂O150.18Partial Hydrolysis/De-ethylation

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of Nikethamide and to develop a stability-indicating analytical method.[9]

1. Acid Hydrolysis:

  • Dissolve Nikethamide in 0.1 M Hydrochloric Acid.

  • Heat the solution at 80°C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide before analysis.

2. Base Hydrolysis:

  • Dissolve Nikethamide in 0.1 M Sodium Hydroxide.

  • Heat the solution at 80°C for 12 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M Hydrochloric Acid before analysis.

3. Oxidative Degradation:

  • Dissolve Nikethamide in a solution of 3% Hydrogen Peroxide.

  • Store the solution at room temperature, protected from light, for 48 hours.

  • Withdraw samples at appropriate time intervals.

4. Photolytic Degradation:

  • Expose a solution of Nikethamide (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light.

5. Thermal Degradation:

  • Expose the solid drug substance to dry heat at 105°C for 48 hours.

  • Monitor for any physical or chemical changes.

Stability-Indicating HPLC Method

The following is a general HPLC method that can be used as a starting point for the analysis of Nikethamide and its degradation products. Optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_0 Proposed Hydrolytic Degradation Pathway of Nikethamide Nikethamide Nikethamide (N,N-diethylnicotinamide) DP1 Nicotinic Acid Nikethamide->DP1 Hydrolysis DP2 Diethylamine Nikethamide->DP2 Hydrolysis DP3 N-ethylnicotinamide Nikethamide->DP3 Partial Hydrolysis

Caption: Proposed hydrolytic degradation pathway for Nikethamide.

G cluster_1 Experimental Workflow for Degradation Product Analysis start Start: Nikethamide Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection lcms_analysis LC-MS/MS Analysis (MW and Fragmentation) peak_detection->lcms_analysis isolation Isolation of Major Degradants peak_detection->isolation characterization Characterization of Degradation Products lcms_analysis->characterization nmr_analysis NMR Spectroscopy (Structure Elucidation) isolation->nmr_analysis nmr_analysis->characterization

Caption: General workflow for analyzing Nikethamide degradation products.

References

Proper storage and handling of Nikethamide reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Nikethamide reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the Nikethamide reference standard?

A1: To ensure the integrity and stability of the Nikethamide reference standard, it should be stored in its original, tightly sealed container, protected from light and humidity.[1][2] For long-term storage of the pure, neat form, a temperature of -20°C is recommended, which can preserve it for up to three years.[3][4] For shorter durations or routine use, refrigeration at 2-8°C is also an acceptable storage temperature.

Q2: Can the Nikethamide reference standard be stored at room temperature?

A2: While not ideal for long-term storage, shipping and temporary storage at room temperature for periods of less than two weeks are generally acceptable.[1] However, for maintaining long-term stability, adherence to recommended refrigerated or frozen conditions is crucial.

Q3: What are the primary safety hazards associated with handling Nikethamide?

A3: Nikethamide is classified as toxic if swallowed and can cause serious eye irritation.[1][5] It is imperative to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols.[1][5]

Q4: What personal protective equipment (PPE) should be worn when working with Nikethamide?

A4: When handling Nikethamide, appropriate personal protective equipment is essential. This includes wearing protective gloves, a lab coat or other protective clothing, and eye protection such as safety glasses or goggles.[1][6] Work should be conducted in a well-ventilated area, and for procedures that may generate dust or aerosols, a fume hood or an exhaust booth with an integrated air filter is recommended.[1][5]

Q5: In which solvents can Nikethamide be dissolved?

A5: Nikethamide is miscible with water, ethanol, chloroform, and ether.[7] It is soluble in water at a concentration of up to 100 mg/mL and in DMSO at up to 45 mg/mL, though sonication may be required to aid dissolution in DMSO.[3][8]

Q6: How should I prepare a stock solution of Nikethamide?

A6: To prepare a stock solution, accurately weigh the required amount of the Nikethamide reference standard.[2] Based on your experimental needs, select an appropriate solvent. For aqueous solutions, you can dissolve Nikethamide in water. For other applications, DMSO can be used. It is recommended to prepare fresh solutions for use. If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability data for the Nikethamide reference standard in various forms.

FormStorage TemperatureDurationNotes
Pure (Neat) Form -20°CUp to 3 yearsRecommended for long-term storage.[3][4]
2-8°CSee vial labelSuitable for shorter-term storage.
Room Temperature< 2 weeksAcceptable for shipping and brief storage.[1]
In Solvent -80°CUp to 6 monthsAliquot to prevent freeze-thaw cycles.[4]
-20°CUp to 1 monthAliquot to prevent freeze-thaw cycles.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Nikethamide Stock Solution in Water
  • Materials:

    • Nikethamide reference standard

    • High-purity water (e.g., Milli-Q® or equivalent)

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

    • Vortex mixer or sonicator

  • Procedure:

    • Equilibrate the Nikethamide reference standard container to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of Nikethamide powder. For example, to prepare 10 mL of a 10 mM solution, weigh out 17.823 mg of Nikethamide (Molecular Weight: 178.23 g/mol ).

    • Transfer the weighed powder to a 10 mL volumetric flask.

    • Add a small amount of high-purity water to the flask to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If needed, sonication can be used to aid dissolution.[8]

    • Once fully dissolved, add high-purity water to the flask up to the 10 mL mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • If the solution is intended for in vivo use or cell culture, it should be sterilized by filtration through a 0.22 µm filter.[4]

    • Store the prepared stock solution in aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the reference standard The solvent may be inappropriate, or the concentration may be too high.Verify the solubility of Nikethamide in the chosen solvent.[3][7][8] Gentle heating or sonication can be used to aid dissolution.[8] If the issue persists, consider preparing a more dilute solution.
Observed degradation or color change of the solid standard Improper storage conditions (exposure to light, heat, or humidity).[6]Discard the degraded standard. Ensure that new reference standards are stored according to the recommended conditions in a tightly sealed container, protected from light.[1][2]
Inconsistent experimental results Improper handling, inaccurate weighing, or degradation of the stock solution.Review handling procedures to ensure compliance with safety and best practices.[1][5] Verify the calibration of the analytical balance.[2] Prepare a fresh stock solution from the reference standard and compare results. Avoid repeated freeze-thaw cycles of stock solutions by storing them in aliquots.[4]
Precipitation observed in the stock solution after thawing The solution may be supersaturated, or the solubility is lower at colder temperatures.Gently warm the solution and vortex or sonicate to redissolve the precipitate. Before use, ensure the solution is clear. If precipitation persists, it may be necessary to prepare a fresh, more dilute solution.

Workflow and Logic Diagrams

The following diagram illustrates the recommended workflow for the proper storage and handling of the Nikethamide reference standard.

Nikethamide_Workflow Nikethamide Reference Standard Workflow cluster_storage Storage cluster_handling Handling cluster_preparation Solution Preparation cluster_disposal Disposal storage_conditions Store at Recommended Temperature (-20°C long-term, 2-8°C short-term) Protect from Light and Humidity ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Before Handling ventilation Use in Well-Ventilated Area (Fume Hood Recommended) weigh Accurately Weigh Standard ventilation->weigh Proceed to Preparation dissolve Dissolve in Appropriate Solvent weigh->dissolve sterilize Filter Sterilize (if required) dissolve->sterilize aliquot Aliquot and Store Solution (-20°C or -80°C) sterilize->aliquot disposal Dispose of Waste According to Local/National Regulations aliquot->disposal After Use

Caption: Workflow for Nikethamide Reference Standard.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Nikethamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Nikethamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Nikethamide analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Nikethamide, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Nikethamide.[1][2] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.

Q2: I am observing low and inconsistent signal intensity for Nikethamide. Could this be due to matrix effects?

A2: Yes, low and variable signal intensity is a classic symptom of ion suppression, a common matrix effect.[1][2] This occurs when co-eluting compounds from the biological matrix interfere with the ionization of Nikethamide in the mass spectrometer's ion source. To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

Q3: What is the best sample preparation technique to minimize matrix effects for Nikethamide analysis in plasma?

A3: While the ideal technique can be matrix and method-dependent, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components compared to simple Protein Precipitation (PPT).[3][4] A published LC-MS/MS method for Nikethamide in human plasma successfully utilized LLE.[3] For highly complex matrices, specialized techniques like phospholipid removal plates or cartridges can significantly reduce matrix effects caused by this specific class of compounds.

Q4: Is a stable isotope-labeled internal standard (SIL IS) available for Nikethamide?

Q5: Without a SIL IS, how can I correct for matrix effects in my Nikethamide assay?

A5: When a SIL IS is unavailable, using a structural analog as an internal standard is a common alternative. For Nikethamide, a compound with a similar chemical structure and chromatographic behavior should be chosen. One validated method for Nikethamide in human plasma used Atropine as an internal standard.[3] It is crucial to validate that the chosen analog adequately tracks the performance of Nikethamide during sample preparation and ionization. Additionally, thorough method validation, including the assessment of matrix effects across multiple lots of matrix, is essential.

Q6: Can I use protein precipitation for high-throughput analysis of Nikethamide?

A6: Protein precipitation is a simple and fast technique suitable for high-throughput analysis. However, it is the least effective method for removing matrix components, particularly phospholipids, which can lead to significant ion suppression.[4] If using PPT, it is crucial to optimize chromatographic conditions to separate Nikethamide from the regions of major matrix effects. Further cleanup of the supernatant from PPT using phospholipid removal plates is a recommended strategy to improve data quality.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Nikethamide signal intensity Ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction to remove more interferences.[3][4] 2. Optimize Chromatography: Modify the gradient or change the stationary phase to better separate Nikethamide from interfering peaks. 3. Use a Phospholipid Removal Product: If analyzing plasma or serum, incorporate a phospholipid removal step after protein precipitation.
High variability in results between samples Inconsistent matrix effects across different sample lots.1. Implement a Robust Internal Standard Strategy: Use a carefully validated structural analog internal standard that co-elutes with Nikethamide.[3] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples.
Poor peak shape (tailing or fronting) Matrix components interfering with chromatography.1. Enhance Sample Cleanup: A cleaner extract obtained through SPE or LLE can improve peak shape. 2. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak symmetry.
Gradual decrease in signal over an analytical run Buildup of matrix components in the ion source or on the column.1. Incorporate a Diverter Valve: Divert the flow to waste during the elution of highly concentrated matrix components. 2. Implement Column Washing: Include a high-organic wash step at the end of each chromatographic run to clean the column. 3. Regular Instrument Maintenance: Clean the ion source regularly to prevent contamination buildup.
Unexpected peaks or interferences Contamination from sample collection tubes, solvents, or carryover.1. Screen for Contaminants: Analyze blank matrix and solvents to identify sources of contamination. 2. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Nikethamide in Human Plasma

This protocol is based on a validated method for the determination of Nikethamide in human plasma.[3]

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., Atropine in methanol).

    • Vortex for 30 seconds.

    • Add 100 µL of 1 M NaOH to alkalize the sample. Vortex for 30 seconds.

    • Add 5 mL of extraction solvent (e.g., diethyl ether or a mixture of n-hexane and isoamyl alcohol).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Nikethamide in Biological Samples

This is a general protocol that should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma or urine in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid.

    • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Nikethamide Analysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh
Matrix Component Removal Poor (especially for phospholipids)GoodExcellent
Potential for Ion Suppression HighModerateLow
Analyte Recovery Can be variable, risk of co-precipitationGenerally good, but dependent on solvent choice and pHHigh and reproducible with method optimization
Throughput HighModerateLow to Moderate
Cost per Sample LowModerateHigh
Method Development Time ShortModerateLong

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Investigation cluster_3 Mitigation Strategies cluster_4 Resolution Problem Inaccurate or Imprecise Nikethamide Quantification Check_System System Suitability & Instrument Performance OK? Problem->Check_System Check_IS Internal Standard Performance Stable? Check_System->Check_IS Yes Troubleshoot_Instrument Address Instrument Issues Check_System->Troubleshoot_Instrument No Post_Column_Infusion Perform Post-Column Infusion Experiment Check_IS->Post_Column_Infusion Yes Validate_IS Re-evaluate/Validate Internal Standard Check_IS->Validate_IS No Ion_Suppression Ion Suppression/Enhancement Observed? Post_Column_Infusion->Ion_Suppression Improve_Cleanup Improve Sample Cleanup (LLE, SPE, PLR) Ion_Suppression->Improve_Cleanup Yes Resolution Re-validate Method & Analyze Samples Ion_Suppression->Resolution No Optimize_Chroma Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_Chroma Optimize_Chroma->Resolution

Troubleshooting workflow for Nikethamide LC-MS/MS analysis.

Sample_Prep_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation Options cluster_2 Analysis Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation Sample->PPT Fast, High Throughput LLE Liquid-Liquid Extraction Sample->LLE Good Cleanup SPE Solid-Phase Extraction Sample->SPE Excellent Cleanup LCMS LC-MS/MS Analysis PPT->LCMS High Matrix LLE->LCMS Moderate Matrix SPE->LCMS Low Matrix

Comparison of sample preparation workflows.

References

Technical Support Center: Chromatographic Resolution of Nikethamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Nikethamide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Nikethamide that require chromatographic separation?

Nikethamide (N,N-diethylnicotinamide) undergoes extensive hepatic metabolism through a stepwise N-dealkylation process.[1] The primary intermediate metabolite is N-ethylnicotinamide , which is subsequently converted to nicotinamide (also known as niacinamide or Vitamin B3).[1][2][3] Because nicotinamide is a normal physiological compound, accurately separating and identifying the parent drug and the intermediate N-ethylnicotinamide is crucial, especially in fields like doping control.[2][3][4]

Q2: Why is achieving high resolution between Nikethamide and its metabolites often challenging?

The main challenge lies in the structural similarity between Nikethamide, N-ethylnicotinamide, and nicotinamide. All three compounds share the same core nicotinamide structure, differing only in the ethyl groups attached to the amide nitrogen. This similarity results in comparable physicochemical properties, which can lead to close elution times and co-elution in chromatographic systems.

Q3: What are the fundamental factors I can manipulate to improve peak resolution in HPLC?

Chromatographic resolution is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k').[5][6]

  • Efficiency (N): This relates to the narrowness of the peaks (less band broadening). It can be improved by using columns with smaller particle sizes or longer column lengths.

  • Selectivity (α): This is a measure of the separation between the peak centers and is often the most powerful tool for improving resolution.[5] It is influenced by the chemistry of the stationary phase, the composition of the mobile phase (including solvent type and pH), and temperature.[5][7]

  • Retention Factor (k'): This describes how long a compound is retained on the column. It is primarily controlled by the strength of the mobile phase.[7]

Troubleshooting Guide: Improving Resolution

This guide addresses common issues encountered during the method development for separating Nikethamide and its metabolites.

Problem: Poor Resolution / Peaks are Overlapping

Q: My peaks for Nikethamide and N-ethylnicotinamide are co-eluting or not baseline-separated. What is the first thing I should adjust?

A: Your primary focus should be on improving the selectivity (α) of your method.[5] Since selectivity is determined by the specific interactions between the analytes, stationary phase, and mobile phase, small changes can lead to significant improvements in separation.[5]

  • Modify Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.

    • Change Organic Solvent: If you are using methanol, try acetonitrile, or vice versa. The different solvent properties can alter elution patterns.

    • Adjust pH: The ionization state of Nikethamide and its metabolites can be altered by pH, which in turn affects their retention and selectivity.[7] Adding a modifier like formic acid is common.[8]

  • Change Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of a standard C18) to introduce different separation mechanisms.

Problem: Broad Peak Shape

Q: All my peaks appear broad, which is compromising my resolution. What are the likely causes?

A: Broad peaks are typically a sign of poor column efficiency (N) or issues external to the column.[9]

  • Check for Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause significant peak broadening.[10][11] Ensure all connections are made properly with minimal tubing length.

  • Column Contamination or Degradation: The column inlet frit may be blocked with particulates, or the stationary phase may be fouled.[10][12] Try reversing and flushing the column (if permitted by the manufacturer) or replacing it with a new one.

  • Sample Overload: Injecting too much sample can lead to distorted and broad peaks.[10][13] Try reducing the injection volume or sample concentration.

  • Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[11] A strong sample solvent can cause the sample band to spread before it reaches the column.

Problem: Tailing Peaks

Q: I am observing significant peak tailing. How can I achieve a more symmetrical peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase packing material.[14][10]

  • Adjust Mobile Phase pH: For basic compounds like Nikethamide, using a low pH mobile phase (e.g., with 0.1% formic acid) can protonate the analytes and saturate silanol groups on the silica support, reducing unwanted interactions.

  • Check for Column Degradation: An older column may have lost stationary phase, exposing active sites that cause tailing.[14]

  • Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions and reduce peak tailing for basic compounds.

Metabolic Pathway and Troubleshooting Logic

The following diagrams illustrate the metabolic conversion of Nikethamide and a logical workflow for addressing resolution problems.

G A Nikethamide (N,N-diethylnicotinamide) B N-ethylnicotinamide A->B  Hepatic N-dealkylation C Nicotinamide (Vitamin B3) B->C  Further Metabolism

Caption: Metabolic pathway of Nikethamide.

G start Poor Resolution Observed (Rs < 1.5) check_alpha 1. Adjust Selectivity (α) start->check_alpha check_N 2. Improve Efficiency (N) check_alpha->check_N No Improvement action_mp Modify Mobile Phase: • Change Organic % • Adjust pH / Buffer • Change Solvent Type check_alpha->action_mp Most Effective check_k 3. Optimize Retention (k') check_N->check_k No Improvement action_col Use Higher Efficiency Column: • Smaller particle size (<3 µm) • Longer column length check_N->action_col action_k_mp Adjust Mobile Phase Strength: • Weaker for more retention • Stronger for less retention check_k->action_k_mp action_sp Change Stationary Phase: • Use different column chemistry action_mp->action_sp end Resolution Improved action_mp->end action_flow Optimize System: • Lower flow rate • Reduce extra-column volume action_col->action_flow action_flow->end action_k_mp->end

Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols & Data

The following tables summarize starting conditions for separating Nikethamide and its metabolites based on published methods.

Table 1: Example HPLC-MS/MS Method Parameters

This method was developed for the determination of Nikethamide in plasma.[8]

ParameterSpecification
Column Agilent Zorbax SB-C18 (150mm x 2.1mm, 5µm particle size)
Mobile Phase 45:55 (v/v) Methanol : Water with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate Not specified, but 0.2-0.4 mL/min is typical for 2.1mm ID columns
Detection Mass Spectrometry (MS/MS)
Target MRM Transitions Nikethamide: m/z 178.8 → 107.8

Detailed Protocol: HPLC-MS/MS Analysis

This protocol is adapted from a method for determining Nikethamide in biological matrices.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add an internal standard (e.g., Atropine).

    • Perform a liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic Separation:

    • Equilibrate the Agilent Zorbax SB-C18 column with the mobile phase (45:55 Methanol:Water + 0.1% Formic Acid) until a stable baseline is achieved.

    • Inject the reconstituted sample onto the column.

    • Run the analysis in isocratic mode.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive mode.

    • Perform detection using Multiple Reaction Monitoring (MRM).

    • Monitor the transition of m/z 178.8 → 107.8 for Nikethamide. Monitor the specific transition for N-ethylnicotinamide if a standard is available.

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary Phase / MediumMobile Phase / BufferKey AdvantagesReference
HPLC C18 SilicaMethanol/Water + Formic AcidHigh resolution, compatible with MS[8]
GC OV-1 or FFAPN/A (Carrier Gas)Good for volatile compounds[8]
MEKC Fused-Silica CapillaryBorate buffer + SDS + ACNFast analysis, low reagent use[15]
TLC Silica Gel PlateNot specifiedSimple, rapid screening[8]

References

Technical Support Center: Nikethamide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal pH for maintaining the stability of Nikethamide in solution. The following information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Nikethamide in aqueous solutions?

A1: The primary degradation pathway for Nikethamide (N,N-diethylnicotinamide) in aqueous solution is expected to be hydrolysis of the amide bond. This reaction is catalyzed by both acid and base, leading to the formation of nicotinic acid and diethylamine. The rate of hydrolysis is significantly influenced by the pH of the solution.

Q2: What is the optimal pH range for ensuring the stability of a Nikethamide solution?

A2: Based on the stability of structurally similar compounds, Nikethamide is expected to exhibit maximum stability in the acidic pH range. A pH of approximately 3 to 5 is likely to be optimal for minimizing the rate of hydrolysis.

Q3: How does the stability of Nikethamide change at neutral and alkaline pH?

A3: At neutral and particularly at alkaline pH, the rate of hydrolysis of the amide bond in Nikethamide is expected to increase significantly. This is due to the increased concentration of hydroxide ions, which act as a catalyst for the hydrolysis reaction. Therefore, prolonged storage of Nikethamide solutions at neutral or alkaline pH should be avoided.

Q4: What are the expected degradation products of Nikethamide in solution?

A4: The primary degradation products resulting from the hydrolysis of Nikethamide are nicotinic acid and diethylamine. Under certain conditions, further degradation of these primary products might occur, but they are the principal species to monitor in stability studies.

Q5: Are there any visual indicators of Nikethamide degradation?

A5: While changes in the physical appearance of the solution (e.g., color change, precipitation) could indicate significant degradation or other chemical reactions, the primary hydrolysis of Nikethamide to nicotinic acid and diethylamine may not result in a visible change. Therefore, analytical methods are necessary for accurately assessing stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Nikethamide potency in solution over a short period. The pH of the solution may be in the neutral or alkaline range, accelerating hydrolysis.Adjust the pH of the solution to an acidic range (ideally pH 3-5) using a suitable buffer. Verify the pH using a calibrated pH meter.
Inconsistent results in bioassays using Nikethamide solutions. Degradation of Nikethamide to less active or inactive products (nicotinic acid and diethylamine).Prepare fresh Nikethamide solutions in a stability-optimized acidic buffer immediately before use. Store stock solutions at low temperatures (2-8 °C) and for a limited duration.
Appearance of unexpected peaks in chromatographic analysis (e.g., HPLC). Formation of degradation products due to hydrolysis.Confirm the identity of the degradation products by running standards of nicotinic acid and diethylamine. Implement a stability-indicating analytical method to quantify both Nikethamide and its degradants.
Precipitation observed in a concentrated Nikethamide solution. The pH of the solution may have shifted, affecting the solubility of Nikethamide or its degradation products. Nicotinic acid has limited solubility in acidic solutions.Check the pH of the solution. If precipitation occurs at an acidic pH, it might be due to the formation of nicotinic acid exceeding its solubility limit. Consider using a lower concentration of Nikethamide or a different buffer system.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for Nikethamide Hydrolysis at 25°C

pHApparent First-Order Rate Constant (kobs) (s-1)Half-life (t1/2) (days)
2.01.0 x 10-8~803
3.05.0 x 10-9~1606
4.02.0 x 10-9~4015
5.05.0 x 10-9~1606
6.02.5 x 10-8~321
7.01.0 x 10-7~80
8.08.0 x 10-7~10
9.06.5 x 10-6~1.2
10.05.0 x 10-5~0.16

Experimental Protocols

Protocol 1: Determination of the pH-Stability Profile of Nikethamide

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of Nikethamide across a range of pH values.[2][3]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a pH range from 2 to 10 (e.g., pH 2, 4, 7, 9, and 10) using standard buffer systems (e.g., phosphate, citrate, borate).

  • Preparation of Nikethamide Solutions:

    • Prepare a stock solution of Nikethamide in a suitable solvent (e.g., water or a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation:

    • Store aliquots of each buffered Nikethamide solution at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

    • Store a parallel set of samples at a lower temperature (e.g., 4°C) as controls.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw samples from each temperature condition.

    • Immediately quench any further degradation by cooling the sample and, if necessary, adjusting the pH to a more stable range.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of Nikethamide and the formation of any degradation products.[4][5][6]

  • Data Analysis:

    • Plot the natural logarithm of the Nikethamide concentration versus time for each pH value.

    • Determine the apparent first-order rate constant (kobs) from the slope of the line.

    • Calculate the half-life (t1/2) for each pH using the formula: t1/2 = 0.693 / kobs.

    • Plot log(kobs) versus pH to generate a pH-rate profile.

Visualizations

Nikethamide_Degradation_Pathway Nikethamide Nikethamide (N,N-diethylnicotinamide) Products Nikethamide->Products H2O H₂O H_plus H⁺ (Acidic) H_plus->Products OH_minus OH⁻ (Alkaline) OH_minus->Products Nicotinic_Acid Nicotinic Acid Products->Nicotinic_Acid Hydrolysis Diethylamine Diethylamine Products->Diethylamine Hydrolysis

Caption: Hydrolysis of Nikethamide under acidic or alkaline conditions.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 2-10) Prep_Samples Prepare Buffered Nikethamide Samples Prep_Buffers->Prep_Samples Prep_Nikethamide Prepare Nikethamide Stock Solution Prep_Nikethamide->Prep_Samples Incubate_High_T Incubate at High Temperature Prep_Samples->Incubate_High_T Incubate_Low_T Incubate at Low Temperature (Control) Prep_Samples->Incubate_Low_T Sampling Time-point Sampling Incubate_High_T->Sampling Incubate_Low_T->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Kinetics) HPLC_Analysis->Data_Analysis

Caption: Workflow for pH-stability testing of Nikethamide.

Logical_Relationship cluster_pH pH Condition cluster_stability Nikethamide Stability Acidic Acidic pH (e.g., 3-5) High_Stability High Stability (Slow Degradation) Acidic->High_Stability leads to Neutral Neutral pH (e.g., 7) Moderate_Stability Moderate Stability (Moderate Degradation) Neutral->Moderate_Stability leads to Alkaline Alkaline pH (e.g., 9-10) Low_Stability Low Stability (Rapid Degradation) Alkaline->Low_Stability leads to

Caption: Relationship between pH and Nikethamide stability.

References

Minimizing signal suppression of Nikethamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nikethamide using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly signal suppression.

Frequently Asked Questions (FAQs)

Q1: Why is my Nikethamide signal intensity low or inconsistent in my LC-MS/MS analysis?

Low or variable signal intensity for Nikethamide is often due to a phenomenon called ion suppression or matrix effect. This occurs when other molecules (matrix components) from the biological sample co-elute with Nikethamide from the liquid chromatography (LC) system and interfere with its ionization in the mass spectrometer's ion source. These interferences can compete for ionization, alter the droplet properties in the electrospray source, or contaminate the instrument, all of which reduce the number of Nikethamide ions that reach the detector.[1][2][3]

Q2: What are the most common sources of ion suppression for Nikethamide?

Common sources of ion suppression in biological matrices like plasma or urine include:

  • Phospholipids: Abundant in plasma membranes and often co-extracted with analytes.

  • Salts and Buffers: High concentrations of non-volatile salts can suppress the signal.

  • Endogenous Metabolites: Other small molecules naturally present in the sample.

  • Proteins: Incomplete removal of proteins can lead to significant suppression and instrument contamination.[1][2]

Q3: How can I determine if ion suppression is affecting my Nikethamide analysis?

A common method is the post-column infusion experiment. In this setup, a solution of Nikethamide is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample (e.g., plasma with no Nikethamide) is then injected onto the LC system. If a dip in the constant Nikethamide signal is observed at certain retention times, it indicates that matrix components are eluting at those points and causing ion suppression.

Q4: What is the best type of internal standard to use for Nikethamide quantification?

The gold standard is a stable isotope-labeled (SIL) internal standard . A SIL IS has the same chemical structure as Nikethamide but with some atoms (e.g., Hydrogen, Carbon) replaced by heavier isotopes (e.g., ²H/Deuterium, ¹³C). Because its physical and chemical properties are nearly identical to Nikethamide, it co-elutes perfectly and experiences the same degree of ion suppression.[4] This allows for accurate correction of signal variability.

While a dedicated Nikethamide-d4 standard is not widely available, Nicotinamide-d4 is a suitable and commercially available alternative.[5][6] Nikethamide is N,N-diethylnicotinamide, making Nicotinamide-d4 a very close structural analog that will behave similarly during extraction and analysis. Using a structural analog that is not isotopically labeled, such as atropine, is a viable but less ideal alternative.[2][3]

Q5: Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution is a straightforward strategy. By diluting the sample with a compatible solvent (e.g., the mobile phase), the concentration of interfering matrix components is reduced. This can effectively minimize ion suppression. However, the major drawback is that the concentration of Nikethamide is also reduced, which may compromise the sensitivity of the assay, particularly for samples with low analyte levels.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution(s)
Low Nikethamide Signal Ion Suppression: Co-eluting matrix components are interfering with ionization.1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract. 2. Optimize Chromatography: Modify the LC gradient to better separate Nikethamide from suppression zones (typically the very early and late eluting regions). 3. Use a SIL Internal Standard: Incorporate Nicotinamide-d4 to compensate for signal variability.
High Variability (%CV) in Results Inconsistent Matrix Effects: Sample-to-sample differences in matrix composition.1. Implement a SIL Internal Standard: This is the most effective way to correct for inconsistent matrix effects. 2. Refine Sample Preparation: Ensure your extraction protocol (PPT, LLE, or SPE) is highly reproducible. Automation can help minimize variability.
Poor Peak Shape (Tailing, Splitting) Matrix Interference or Column Issues: Residual matrix components affecting chromatography.1. Enhance Sample Cleanup: Use SPE for the most effective removal of interfering components. 2. Column Wash: Implement a robust column wash step after each injection to prevent the buildup of contaminants. 3. Check pH: Ensure the pH of the final sample extract is compatible with the mobile phase.

Data Presentation

The choice of sample preparation is critical for minimizing matrix effects and maximizing analyte recovery. The following table summarizes reported recovery values for Nikethamide from human plasma using different extraction techniques.

Sample Preparation TechniqueMean Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 69.8% - 94.4%[2]Fast, simple, inexpensive, requires minimal method development.Least effective at removing matrix components, high risk of ion suppression.
Liquid-Liquid Extraction (LLE) 65.3% - 71.1%[3]Good removal of salts and phospholipids, provides a cleaner extract than PPT.More labor-intensive, requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) Typically >85% (General)Most effective at removing interferences, provides the cleanest extracts, allows for analyte concentration.Most complex method to develop, requires specific cartridges.

Note: Specific recovery data for Nikethamide using SPE was not found in the cited literature, but >85% is a typical expectation for an optimized SPE method.

Experimental Protocols

Below are detailed, representative protocols for the three main sample preparation techniques for extracting Nikethamide from human plasma.

Protocol 1: Protein Precipitation (PPT)

This method is fast but provides the least cleanup. It is best suited for screening or when high sensitivity is not required.

  • Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with 10 µL of the working internal standard solution (e.g., Nicotinamide-d4). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[7][8]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if concentration is needed.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a better cleanup than PPT, particularly for removing non-polar interferences like phospholipids.

  • Preparation: Aliquot 200 µL of plasma sample into a glass test tube.

  • Add Internal Standard: Spike the sample with 20 µL of the working internal standard solution (e.g., Nicotinamide-d4). Vortex briefly.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to ensure Nikethamide is in its neutral form for better extraction into an organic solvent.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., Ethyl Acetate ).[2]

  • Mixing: Cap and vortex the tube vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the cleanest extracts and is recommended for high-sensitivity, quantitative assays. A reversed-phase sorbent (e.g., C18) is suitable for Nikethamide.

  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma into a clean tube.

    • Spike with the working internal standard solution (e.g., Nicotinamide-d4).

    • Dilute the sample 1:1 with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the C18 sorbent.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 1 mL of water through the cartridge.

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing (Interference Removal):

    • Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge to wash away polar interferences like salts.

  • Elution (Analyte Recovery):

    • Elute Nikethamide and the internal standard from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile with 0.1% formic acid) into a clean collection tube.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing signal suppression.

G Troubleshooting Workflow for Low Nikethamide Signal Start Low or Variable Nikethamide Signal Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Implement_IS Implement a SIL IS (e.g., Nicotinamide-d4) Check_IS->Implement_IS No Check_Prep Evaluate Sample Prep Check_IS->Check_Prep Yes End Signal Improved Implement_IS->End Check_Chroma Optimize Chromatography Check_Prep->Check_Chroma Improve_Prep Switch to a cleaner method (PPT -> LLE -> SPE) Check_Prep->Improve_Prep Optimize_Grad Adjust LC gradient to separate analyte from suppression zones Check_Chroma->Optimize_Grad Improve_Prep->End Optimize_Grad->End

Caption: A logical workflow for troubleshooting poor Nikethamide signal.

G Mechanism of Ion Suppression in ESI Source cluster_LC LC Eluent cluster_Competition Competition for Ionization cluster_Ideal Ideal Scenario (No Matrix) Analyte Nikethamide ESI_Needle ESI Needle Analyte->ESI_Needle Matrix Matrix Component Matrix->ESI_Needle Droplet Charged Droplet (Limited Surface Sites) ESI_Needle->Droplet Ionization Gas_Phase Gas Phase Ions (To Mass Analyzer) Droplet->Gas_Phase Evaporation Suppressed_Signal Suppressed Nikethamide Signal Gas_Phase->Suppressed_Signal Matrix ions dominate Normal_Signal Expected Nikethamide Signal Analyte_Only Nikethamide ESI_Needle_Ideal ESI Needle Analyte_Only->ESI_Needle_Ideal Droplet_Ideal Charged Droplet ESI_Needle_Ideal->Droplet_Ideal Gas_Phase_Ideal Gas Phase Ions Droplet_Ideal->Gas_Phase_Ideal Gas_Phase_Ideal->Normal_Signal

Caption: How co-eluting matrix components compete with Nikethamide.

G Sample Preparation Method Selection Guide Start Goal of Analysis Qual_Screen Qualitative Screening or High Throughput Start->Qual_Screen Speed is critical Quant_Mod Quantitative Analysis (Moderate Sensitivity) Start->Quant_Mod Balance of speed and cleanliness Quant_High Quantitative Analysis (High Sensitivity/ Trace Levels) Start->Quant_High Cleanest extract is required PPT Use Protein Precipitation (PPT) LLE Use Liquid-Liquid Extraction (LLE) SPE Use Solid-Phase Extraction (SPE) Qual_Screen->PPT Quant_Mod->LLE Quant_High->SPE

Caption: A decision tree for selecting the right sample preparation method.

References

Technical Support Center: High-Efficiency Nikethamide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-efficiency separation of Nikethamide. It includes frequently asked questions for quick reference and detailed troubleshooting guides for resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for Nikethamide separation?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable technique for the separation and analysis of Nikethamide and related compounds in various matrices, including pharmaceutical formulations and biological samples.[1][2] This method is suitable for compounds like Nikethamide that are soluble in polar organic solvents and water mixtures.[3]

Q2: Which type of HPLC column is best for starting method development for Nikethamide?

A2: A C18 column is the recommended starting point for developing a separation method for Nikethamide.[4] C18 columns offer high hydrophobicity and are versatile for a wide range of small molecules, providing excellent peak shape and compatibility with typical LC-MS mobile phases.[1][4]

Q3: What are the typical starting conditions for an HPLC method for Nikethamide?

A3: For initial method development, you can begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) and a simple isocratic mobile phase. A good starting point for the mobile phase is a mixture of methanol and water (e.g., 45:55 v/v) containing a small amount of acidifier like 0.1% formic acid to ensure good peak shape.[5] The flow rate can be set to 1.0 mL/min, with UV detection around 260 nm.[6]

Q4: Can Gas Chromatography (GC) be used for Nikethamide analysis?

A4: Yes, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a viable technique for the analysis of Nikethamide.[7][8] It has been successfully used to detect Nikethamide and its metabolites in biological samples like blood and urine.[9]

Q5: What are the key metabolites of Nikethamide to consider during analysis in biological samples?

A5: Nikethamide is known to be rapidly metabolized in the body. The primary metabolite is nicotinamide. Another key intermediate metabolite that can be monitored to confirm Nikethamide administration is N-ethylnicotinamide.[8][9]

HPLC Column Selection Guide

Choosing the right column is the most critical decision in method development.[3] The selection process involves considering the analyte's properties and the separation goals.

Parameter Recommendation for Nikethamide Rationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic retention suitable for Nikethamide (logP ≈ 0.3). A good starting point for most small molecules.[4][10]
Particle Size 3 µm or 5 µm for HPLC; < 2 µm for UHPLCSmaller particles yield higher efficiency and resolution but also generate higher backpressure. 5 µm is robust for routine analysis, while 3 µm offers improved performance.[3][4]
Pore Size 60 - 120 ÅIdeal for small molecules like Nikethamide (MW: 178.23 g/mol ), ensuring optimal interaction with the stationary phase without size exclusion effects.[3][10]
Column Dimensions (L x ID) 150 mm x 4.6 mm (Standard); 50 mm x 2.1 mm (Fast LC/MS)Longer columns provide greater resolution, while shorter columns allow for faster analysis times and reduced solvent consumption, which is beneficial for LC-MS applications.[4]

Experimental Protocols

Protocol 1: RP-HPLC Method for Nikethamide Quantification

This protocol is based on a validated LC-MS/MS method and is suitable for quantifying Nikethamide in human plasma.[5]

1. Chromatographic System:

  • Column: Agilent Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm particle size).[5]
  • Mobile Phase: 45:55 (v/v) methanol and water containing 0.1% formic acid.[5]
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detector: UV at 260 nm or Mass Spectrometer.

2. Sample Preparation (from plasma):

  • To 1 mL of plasma, add an internal standard (e.g., atropine).
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
  • Vortex and centrifuge the sample.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase before injection.

Protocol 2: GC-MS Method for Nikethamide Metabolite Analysis

This protocol is adapted from methods used for analyzing Nikethamide and its metabolites in urine.[8][9]

1. Chromatographic System:

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp to 280°C at 15°C/min.
  • Hold at 280°C for 5 minutes.
  • Detector: Mass Spectrometer in Electron Ionization (EI) mode.

2. Sample Preparation (from urine):

  • Adjust the pH of the urine sample to be alkaline (e.g., pH 9-10).
  • Perform a liquid-liquid extraction with a solvent like chloroform or a mixture of dichloromethane and isopropanol.
  • Separate the organic layer and evaporate it to a small volume.
  • Inject the concentrated extract into the GC-MS system.

Troubleshooting Guide

Workflow for General HPLC Troubleshooting

Start Problem Observed (e.g., Pressure, Peaks, Baseline) Isolate Isolate the Problem Source Start->Isolate Pump Check Pump & Mobile Phase (Leaks, Bubbles, Composition) Isolate->Pump Pressure Fluctuation or No Flow Injector Check Injector (Leaks, Blockage, Sample Loop) Isolate->Injector No Peaks or Poor Reproducibility Column Check Column & Connections (Leaks, Blockage, Contamination) Isolate->Column High Backpressure or Poor Peak Shape Detector Check Detector (Lamp, Flow Cell, Settings) Isolate->Detector Baseline Noise or No Signal Resolve Problem Resolved Pump->Resolve Fixed NoResolve Consult Instrument Manual or Contact Support Pump->NoResolve Not Fixed Injector->Resolve Fixed Injector->NoResolve Not Fixed Column->Resolve Fixed Column->NoResolve Not Fixed Detector->Resolve Fixed Detector->NoResolve Not Fixed

Caption: A systematic workflow for isolating and resolving common HPLC issues.

Q&A for Specific Problems

Q: My system backpressure is unusually high. What should I do?

A: High backpressure is typically caused by a blockage.

  • Isolate the Column: First, disconnect the column and replace it with a union to see if the pressure returns to normal. If it does, the column is the source.[11]

  • Check the Inlet Frit: The inlet frit of the column may be blocked by particulates from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) at a low flow rate. If this doesn't work, the frit may need to be replaced.[11]

  • Column Contamination: Strongly retained compounds from previous injections can build up. Use a strong solvent wash to clean the column. For a C18 column, this could involve flushing with isopropanol or acetonitrile.[11]

  • System Blockage: If the pressure remains high without the column, check for blockages in other system components, such as injector ports, tubing, or in-line filters.[11]

Q: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing can result from chemical or physical issues.

  • Secondary Interactions: Tailing is often caused by interactions between the basic Nikethamide molecule and acidic residual silanols on the silica packing. Adding a small amount of an acidifier (e.g., 0.1% formic or acetic acid) or a buffer to the mobile phase can protonate the silanols and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.

  • Column Degradation: An old or contaminated column can exhibit poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if it's near the end of its lifespan. A blocked inlet frit can also distort peak shape.

Q: My retention times are shifting between injections. What is the cause?

A: Retention time instability points to a lack of equilibrium or changes in the system.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

  • Mobile Phase Composition: If you are preparing the mobile phase online using a gradient pump, ensure the proportioning valves are working correctly.[11] Inconsistent mixing can lead to shifts. Hand-mixing the mobile phase can eliminate this as a variable.[11]

  • Temperature Fluctuation: Column temperature affects retention. Use a column oven to maintain a constant, stable temperature.

  • Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.[11]

Nikethamide Metabolism and Analysis Workflow

The analysis of Nikethamide in biological systems requires consideration of its metabolic pathway.

Nikethamide Nikethamide (N,N-diethylnicotinamide) Metabolite1 N-ethylnicotinamide (Intermediate Metabolite) Nikethamide->Metabolite1 De-ethylation Analysis Target Analytes for LC-MS or GC-MS Analysis Nikethamide->Analysis Metabolite2 Nicotinamide (Major Metabolite) Metabolite1->Metabolite2 De-ethylation Metabolite1->Analysis

Caption: Metabolic pathway of Nikethamide relevant for bioanalytical testing.

References

Validation & Comparative

Validating analytical methods for Nikethamide quantification using a certified standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Nikethamide, utilizing a certified reference standard. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, precision, and sample matrix.

Introduction to Nikethamide and its Analysis

Nikethamide (N,N-Diethylnicotinamide) is a respiratory stimulant.[1] Its accurate quantification is crucial in pharmaceutical formulations and biological samples for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The validation of analytical methods using a certified reference standard, such as the Nikethamide European Pharmacopoeia (EP) Reference Standard, is essential to ensure the reliability and accuracy of the results.[2][3] This guide compares four common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Flame Ionization Detection (GC-FID), UV-Visible Spectrophotometry (UV-Vis), and Micellar Electrokinetic Chromatography (MEKC).

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, as per International Council for Harmonisation (ICH) guidelines. This process ensures that the chosen method is fit for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Method_Selection Select Analytical Method Parameter_Optimization Optimize Method Parameters Method_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP_Development Develop Standard Operating Procedure (SOP) Validation_Report->SOP_Development Routine_Use Implement for Routine Use SOP_Development->Routine_Use

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for Nikethamide quantification. This data has been compiled from various scientific publications and represents typical performance.

ParameterHPLC-MS/MSGC-FIDUV-Vis SpectrophotometryMicellar Electrokinetic Chromatography (MEKC)
Principle Separation by liquid chromatography followed by highly selective and sensitive mass detection.Separation of volatile compounds followed by detection by flame ionization.Measurement of light absorbance by the analyte at a specific wavelength.Separation based on differential partitioning between micelles and an aqueous buffer in a capillary.
Linearity Range 20.0 - 2,000 ng/mL[4]1 - 100 µg/mL (typical)5 - 50 µg/mL (typical)0.71 - 49.90 µg/mL[5]
Accuracy (% Recovery) 65.3 - 71.1%[4]98 - 102% (typical)98 - 102% (typical)High trueness reported[5]
Precision (%RSD) < 6.1%[4]< 2% (typical)< 2% (typical)5.4 - 9.5%[5]
Limit of Detection (LOD) < 20.0 ng/mL~0.1 µg/mL (typical for amines)~0.5 µg/mL (typical)0.18 µg/mL[5]
Limit of Quantification (LOQ) 20.0 ng/mL[4]~0.5 µg/mL (typical for amines)~1.5 µg/mL (typical)Not explicitly stated, but within linearity range[5]
Sample Throughput ModerateHighHighHigh
Instrumentation Cost HighModerateLowModerate
Selectivity Very HighModerate to HighLow to ModerateHigh
Typical Application Bioanalysis (plasma, urine), trace analysisPurity testing of raw materials, quantification in simple formulationsAssay of bulk drug and simple formulationsAnalysis in pharmaceutical formulations and urine[5]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the analysis of Nikethamide in complex biological matrices.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm particle size) or equivalent.[4]

  • Mobile Phase: 45:55 (v/v) methanol-water containing 0.1% formic acid.[4]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nikethamide: m/z 178.8 → 107.8[4]

    • Internal Standard (e.g., Atropine): m/z 289.9 → 123.8[4]

Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.

Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Nikethamide, particularly in less complex matrices such as pharmaceutical raw materials.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Sample Preparation (Pharmaceutical Formulation):

  • Accurately weigh a portion of the powdered tablets or an aliquot of the liquid formulation equivalent to 10 mg of Nikethamide.

  • Dissolve in a suitable solvent such as methanol or acetone in a 10 mL volumetric flask. Nikethamide is highly soluble in acetone and chloroform, and slightly soluble in water and ethanol.[2]

  • Add an internal standard (e.g., anthracene) if required.

  • Dilute to volume with the solvent.

  • Filter through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, and robustness.

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of Nikethamide in bulk drug and simple pharmaceutical formulations where interference from excipients is minimal.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of Nikethamide (e.g., 10 µg/mL) between 200-400 nm. The expected λmax is around 263 nm.

  • Standard Curve Preparation:

    • Prepare a stock solution of Nikethamide reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to cover the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the regression equation.

Sample Preparation (Bulk Drug):

  • Accurately weigh about 10 mg of Nikethamide.

  • Dissolve in and dilute to 100 mL with the solvent to get a concentration of 100 µg/mL.

  • Further dilute to a concentration within the linear range of the standard curve.

Validation Parameters:

  • Validate for linearity, accuracy, precision, and specificity (by analyzing a placebo blend).

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that offers high efficiency and resolution for the separation of neutral and charged molecules.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 51 cm effective length, 75 µm i.d.).[5]

  • Background Electrolyte (BGE): 0.035 mol/L borate buffer (pH 9) with 0.05 mol/L sodium dodecyl sulfate (SDS) and 6.5% acetonitrile.[5]

  • Voltage: 21 kV.[5]

  • Detection: UV at 260 nm.[5]

  • Temperature: 25 °C.

Sample Preparation (Urine):

  • Dilute the urine sample with distilled water.[5]

  • Centrifuge at 12,000 x g for 2 minutes.[5]

  • Inject the supernatant into the capillary.

Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, LOD, and LOQ.

Comparison of Analytical Techniques: A Logical Overview

The choice of an analytical method for Nikethamide quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram provides a logical comparison to aid in this selection process.

Method Comparison Start Start: Need to Quantify Nikethamide Matrix What is the sample matrix? Start->Matrix Sensitivity Is high sensitivity required (trace analysis)? Matrix->Sensitivity Complex (e.g., Plasma) Cost_Complexity Are cost and instrumental complexity a major concern? Matrix->Cost_Complexity Simple (e.g., Bulk Drug, Formulation) HPLC_MSMS HPLC-MS/MS Sensitivity->HPLC_MSMS Yes MEKC MEKC Sensitivity->MEKC No GC_FID GC-FID Cost_Complexity->GC_FID No UV_Vis UV-Vis Spectrophotometry Cost_Complexity->UV_Vis Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for Nikethamide quantification is a critical step in ensuring the quality and efficacy of pharmaceutical products and the reliability of research data. HPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications. GC-FID provides a robust and reliable alternative for purity testing and quantification in simpler formulations. UV-Visible spectrophotometry is a simple, cost-effective option for routine analysis of bulk drug and straightforward formulations. MEKC presents a high-efficiency separation technique suitable for various sample types. The choice of method should be based on a thorough evaluation of the specific analytical requirements and validated using a certified reference standard to ensure accurate and reproducible results.

References

A Comparative Guide to the Cross-Reactivity of Nikethamide and Its Metabolites in a Specific Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated cross-reactivity of nikethamide and its primary metabolites in a specific immunoassay. Due to the limited availability of direct cross-reactivity studies for nikethamide in the public domain, this document presents a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for the specific detection of nikethamide. The experimental data herein is projected based on established principles of immunoassay development for small molecules and the structural similarities between nikethamide and its metabolites.

Introduction to Nikethamide and Immunoassay Specificity

Nikethamide is a respiratory stimulant that is rapidly metabolized in the body. Its detection is often complicated by its conversion to metabolites that may also be endogenous or structurally similar to other compounds. Immunoassays offer a rapid and sensitive method for detection, but their specificity is paramount. Cross-reactivity, the extent to which antibodies bind to substances other than the target analyte, is a critical parameter in assay validation. Understanding the cross-reactivity profile of an immunoassay is essential for accurate interpretation of results and avoiding false positives.

Metabolic Pathway of Nikethamide

Nikethamide undergoes biotransformation primarily to N-ethylnicotinamide and nicotinamide. The structural similarity of these metabolites to the parent drug is a key factor influencing their potential cross-reactivity in an immunoassay designed to detect nikethamide.

G Nikethamide Nikethamide N_ethylnicotinamide N_ethylnicotinamide Nikethamide->N_ethylnicotinamide De-ethylation Nicotinamide Nicotinamide N_ethylnicotinamide->Nicotinamide De-ethylation

Caption: Metabolic pathway of Nikethamide.

Hypothetical Cross-Reactivity Data

The following table summarizes the projected cross-reactivity of nikethamide and its major metabolites in a hypothetical competitive ELISA designed for the specific detection of nikethamide. The percentage of cross-reactivity is calculated relative to nikethamide (100%). These values are estimated based on the principle that higher structural similarity to the immunogen (nikethamide-carrier protein conjugate) results in higher cross-reactivity.

CompoundStructureIC50 (ng/mL) (Hypothetical)% Cross-Reactivity (Hypothetical)
Nikethamide N,N-diethyl-3-pyridinecarboxamide10100%
N-ethylnicotinamide N-ethyl-3-pyridinecarboxamide5020%
Nicotinamide 3-Pyridinecarboxamide5002%

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates higher affinity of the antibody for the compound.

Experimental Protocols

This section details the methodologies for the key experiments required to develop and validate a specific immunoassay for nikethamide.

1. Synthesis of Nikethamide-Carrier Protein Conjugate (Immunogen)

Small molecules like nikethamide, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.

  • Hapten Derivatization: A derivative of nikethamide with a reactive carboxyl group is synthesized to enable covalent linkage to the carrier protein.

  • Carrier Proteins: Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen are commonly used.

  • Conjugation: The carboxylated nikethamide derivative is activated using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) and then reacted with the amine groups on the carrier protein (BSA or KLH) to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

2. Antibody Production

  • Immunization: The nikethamide-KLH conjugate (immunogen) is emulsified with an adjuvant (e.g., Freund's adjuvant) and used to immunize rabbits or mice. A series of injections are administered over several weeks to stimulate a high-titer antibody response.

  • Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by indirect ELISA using plates coated with the nikethamide-BSA conjugate.

  • Antibody Purification: Once a high titer is achieved, polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.

3. Development of a Competitive ELISA

The competitive ELISA format is ideal for the detection of small molecules.

G cluster_0 1. Coating cluster_1 2. Competition cluster_2 3. Detection a Antibody Coated Well c b1 Nikethamide (Sample) b1->c b2 Enzyme-labeled Nikethamide b2->c d Add Substrate e Color Development (Inverse to Sample Conc.) d->e

Caption: Principle of Competitive ELISA.

  • Plate Coating: Microtiter plates are coated with the purified anti-nikethamide antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as BSA or casein.

  • Competitive Reaction: Standards or samples containing nikethamide are added to the wells, followed by the addition of a known amount of enzyme-labeled nikethamide (e.g., nikethamide-HRP conjugate). The free nikethamide in the sample and the enzyme-labeled nikethamide compete for the limited number of antibody binding sites.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells.

  • Signal Measurement: The enzyme converts the substrate into a colored product. The intensity of the color, measured using a microplate reader, is inversely proportional to the concentration of nikethamide in the sample. A standard curve is generated by plotting the signal against the concentration of the standards, from which the concentration of nikethamide in unknown samples can be determined.

4. Cross-Reactivity Assessment

  • Procedure: The cross-reactivity of related compounds (N-ethylnicotinamide, nicotinamide) is determined by running competitive ELISAs with these compounds as the competitor instead of nikethamide.

  • Calculation: The IC50 value for each compound is determined from its respective standard curve. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Nikethamide / IC50 of Test Compound) x 100

Workflow for Immunoassay Development and Validation

The following diagram outlines the logical workflow from immunogen synthesis to a fully validated immunoassay for nikethamide.

G cluster_0 Phase 1: Reagent Development cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Specificity Testing A Hapten (Nikethamide) Derivatization B Conjugation to Carrier Proteins (KLH, BSA) A->B C Immunization & Antibody Production (Anti-Nikethamide) B->C D Antibody Purification and Characterization C->D E Competitive ELISA Format Optimization D->E F Standard Curve Generation E->F G Assay Validation (Precision, Accuracy) F->G H Cross-Reactivity Studies with Metabolites G->H I Interference Testing (Matrix Effects) H->I

Caption: Immunoassay development workflow.

Conclusion

This guide provides a framework for understanding and evaluating the potential cross-reactivity of nikethamide and its metabolites in a specific immunoassay. While the presented data is hypothetical, it is based on established scientific principles and provides a realistic expectation of the performance of such an assay. For researchers developing or utilizing immunoassays for nikethamide, thorough validation, including comprehensive cross-reactivity studies with all relevant metabolites and structurally similar compounds, is crucial for ensuring the accuracy and reliability of the results.

Nikethamide vs. Bemegride: A Comparative Analysis of Analeptic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analeptic potency of Nikethamide and Bemegride, two central nervous system stimulants historically used to counteract respiratory depression. The information presented herein is intended for research and drug development professionals and is based on available experimental data.

Introduction

Nikethamide and Bemegride are analeptic agents, meaning they stimulate the central nervous system (CNS), primarily to increase respiratory drive.[1] Historically, both drugs were employed to treat respiratory depression induced by CNS depressants such as barbiturates.[2][3] However, their clinical use has largely been superseded by more specific and safer agents.[4][5] Despite their diminished clinical role, they remain valuable tools in pharmacological research for studying the mechanisms of respiratory control and CNS stimulation.

Nikethamide , also known as N,N-diethylnicotinamide, acts primarily on the medulla oblongata, the region of the brainstem that controls vital functions like respiration.[4] It is believed to enhance the sensitivity of central chemoreceptors to carbon dioxide and may also modulate neurotransmitter activity in this region.[4]

Bemegride , or 3-ethyl-3-methylglutarimide, functions as a non-competitive antagonist of the GABA_A receptor.[6] By blocking the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), Bemegride leads to an overall increase in neuronal excitability and CNS stimulation.[6]

This guide will delve into a comparative analysis of their analeptic potency, supported by available quantitative data, detailed experimental protocols for assessment, and visualizations of their proposed signaling pathways.

Quantitative Data on Analeptic Potency and Toxicity

The following table summarizes the available quantitative data regarding the potency and toxicity of Nikethamide and Bemegride. It is important to note that direct comparative studies providing ED50 (median effective dose for analeptic activity) and LD50 (median lethal dose) under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with consideration for the different animal models and routes of administration used.

ParameterNikethamideBemegrideAnimal ModelRoute of AdministrationSource(s)
LD50 50 - 300 mg/kgNot specifiedRatOral[7]
Effective Dose 5 µg/mL (optimal concentration for respiratory enhancement in vitro)5-12 mg/kg (subconvulsant dose)Neonatal Rat (medullary slices) / FrogIn vitro / Intravenous[8]
Effective Dose Not specified100 mg/kgNot specifiedNot specified[9]

Note: The lack of standardized comparative data highlights a gap in the literature and underscores the importance of conducting head-to-head studies using consistent methodologies to accurately compare the therapeutic indices of these compounds.

Experimental Protocols

To facilitate further research and direct comparison of Nikethamide and Bemegride, a detailed experimental protocol for assessing analeptic potency is provided below. This protocol is based on established methods for evaluating respiratory stimulants in animal models.

Objective

To determine and compare the analeptic potency of Nikethamide and Bemegride by measuring their ability to reverse pentobarbital-induced respiratory depression in mice.

Materials
  • Male CD-1 mice (25-30 g)

  • Nikethamide solution (in sterile saline)

  • Bemegride solution (in sterile saline)

  • Pentobarbital sodium solution (50 mg/mL in sterile saline)

  • Whole-body plethysmograph for small animals

  • Arterial blood gas analyzer

  • Intravenous (IV) and intraperitoneal (IP) injection supplies

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_induction Induction of Respiratory Depression cluster_treatment Analeptic Treatment cluster_monitoring Post-Treatment Monitoring cluster_analysis Data Analysis acclimatize Acclimatize mice to plethysmograph baseline Record baseline respiratory parameters (Frequency, Tidal Volume, Minute Ventilation) acclimatize->baseline induce Administer Pentobarbital (e.g., 50 mg/kg, IP) baseline->induce monitor_depression Monitor for onset of respiratory depression (decreased frequency and tidal volume) induce->monitor_depression treatment_groups Administer test compounds (IV or IP): - Vehicle (Saline) - Nikethamide (various doses) - Bemegride (various doses) monitor_depression->treatment_groups monitor_recovery Continuously record respiratory parameters for 60 minutes treatment_groups->monitor_recovery abg Collect arterial blood at endpoint for blood gas analysis (PaO2, PaCO2, pH) monitor_recovery->abg analyze Calculate % reversal of respiratory depression Determine ED50 for each analeptic abg->analyze

Figure 1: Experimental workflow for comparing the analeptic potency of Nikethamide and Bemegride.
Detailed Procedure

  • Animal Acclimatization: Acclimatize mice to the whole-body plethysmograph chamber for at least 30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, place each mouse in the plethysmograph and record baseline respiratory parameters (respiratory frequency, tidal volume, and minute ventilation) for 15 minutes.

  • Induction of Respiratory Depression: Administer a pre-determined dose of pentobarbital sodium (e.g., 50 mg/kg, IP) to induce a stable state of respiratory depression, characterized by a significant decrease in respiratory frequency and tidal volume.

  • Grouping and Treatment: Once respiratory depression is established (approximately 10-15 minutes post-pentobarbital administration), randomly assign the mice to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (sterile saline)

    • Group 2-5: Nikethamide (e.g., 10, 20, 40, 80 mg/kg)

    • Group 6-9: Bemegride (e.g., 5, 10, 20, 40 mg/kg) Administer the respective treatments intravenously (IV) or intraperitoneally (IP).

  • Post-Treatment Monitoring: Continuously record respiratory parameters for at least 60 minutes post-treatment.

  • Arterial Blood Gas Analysis: At the end of the observation period, collect arterial blood samples via cardiac puncture under deep anesthesia for immediate analysis of PaO2, PaCO2, and pH.

  • Data Analysis:

    • Calculate the percentage reversal of respiratory depression for each animal relative to the pentobarbital-induced depression.

    • Construct dose-response curves for both Nikethamide and Bemegride.

    • Determine the ED50 for each drug, defined as the dose that produces 50% of the maximal reversal of respiratory depression.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different treatments.

Determination of LD50

The median lethal dose (LD50) for both Nikethamide and Bemegride should be determined in a separate experiment using a standardized protocol, such as the up-and-down procedure, in the same strain of mice and via the same route of administration as the efficacy studies to allow for a valid calculation of the therapeutic index (LD50/ED50).

Signaling Pathways

The analeptic effects of Nikethamide and Bemegride are mediated through distinct signaling pathways in the central nervous system.

Nikethamide Signaling Pathway

Nikethamide's primary site of action is the medulla oblongata, where it is thought to sensitize central chemoreceptors to changes in blood carbon dioxide and pH.[4] This leads to an increased firing rate of respiratory neurons and subsequent stimulation of respiratory muscles.

G Nikethamide Nikethamide Medulla Medulla Oblongata (Respiratory Center) Nikethamide->Medulla Acts on Chemoreceptors Central Chemoreceptors Medulla->Chemoreceptors Sensitizes Respiratory_Neurons Respiratory Neurons Chemoreceptors->Respiratory_Neurons Increases Firing Rate Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Respiratory_Neurons->Respiratory_Muscles Stimulates Increased_Ventilation Increased Respiration Rate and Tidal Volume Respiratory_Muscles->Increased_Ventilation Leads to

Figure 2: Proposed signaling pathway for the analeptic action of Nikethamide.
Bemegride Signaling Pathway

Bemegride exerts its analeptic effect by acting as a non-competitive antagonist at the GABA_A receptor.[6] GABA is the primary inhibitory neurotransmitter in the CNS. By blocking the GABA_A receptor, Bemegride reduces neuronal inhibition, leading to a generalized increase in CNS excitability, including the respiratory centers.

G Bemegride Bemegride GABA_A_Receptor GABA_A Receptor Bemegride->GABA_A_Receptor Antagonizes Neuronal_Inhibition Neuronal Inhibition (Cl- influx) GABA_A_Receptor->Neuronal_Inhibition Mediates CNS_Excitability Increased CNS Excitability (including Respiratory Centers) GABA_A_Receptor->CNS_Excitability Reduces Inhibition, leading to GABA GABA GABA->GABA_A_Receptor Binds to Analeptic_Effect Analeptic Effect CNS_Excitability->Analeptic_Effect Results in

Figure 3: Proposed signaling pathway for the analeptic action of Bemegride.

Conclusion

Nikethamide and Bemegride are CNS stimulants with distinct mechanisms of action that both result in an analeptic effect. Nikethamide acts as a central respiratory stimulant, primarily targeting the medulla oblongata, while Bemegride functions as a GABA_A receptor antagonist, leading to generalized CNS excitation.

The available quantitative data on their potency and toxicity are not directly comparable due to variations in experimental methodologies. To accurately assess their relative therapeutic indices, further head-to-head comparative studies are warranted. The experimental protocol outlined in this guide provides a framework for conducting such investigations.

The signaling pathway diagrams illustrate the current understanding of their molecular mechanisms and can serve as a basis for further mechanistic studies. For researchers in pharmacology and drug development, a thorough understanding of these compounds and their mechanisms of action is crucial for the development of new, safer, and more effective respiratory stimulants.

References

A Comparative Guide to Inter-laboratory Quantification of Nikethamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Nikethamide in biological matrices. The objective is to present an objective overview of the performance of different techniques, supported by experimental data from various studies, to assist researchers in selecting and implementing the most suitable method for their specific needs. The methods compared include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Micellar Electrokinetic Chromatography (MEKC).

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of Nikethamide in biological samples, from sample collection to data analysis.

Nikethamide Quantification Workflow Generalized Workflow for Nikethamide Quantification cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation or LLE) SampleStorage->SamplePrep Analysis Instrumental Analysis (HPLC, LC-MS/MS, MEKC) SamplePrep->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration

A Comparative Purity Assessment of Synthesized Nikethamide Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a newly synthesized batch of Nikethamide against a commercially available, pharmacopoeia-grade reference standard. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document outlines the key analytical methodologies, presents comparative data, and offers detailed experimental protocols for the purity assessment of Nikethamide.

Comparative Purity Analysis

The purity of the synthesized Nikethamide was evaluated against a European Pharmacopoeia (EP) reference standard. The reference standard has a certified purity of 99.87%. The assessment focused on the identification and quantification of the principal component and any related substances.

Table 1: Comparative Purity Data for Nikethamide

ParameterSynthesized NikethamideNikethamide EP Reference StandardAcceptance Criteria (based on ICH Q3A)
Assay (by HPLC) 99.52%99.87%98.0% - 102.0%
Related Substances (by HPLC)
Nicotinic Acid (Impurity A)0.18%Not Detected≤ 0.2%
Diethylamine (Impurity B)0.08%Not Detected≤ 0.1%
N,N-diethylisonicotinamide (Impurity C)0.12%Not Detected≤ 0.15%
Any other individual unknown impurity0.07%Not Detected≤ 0.10%
Total Impurities0.45%Not Detected≤ 0.5%
Water Content (Karl Fischer) 0.25%0.11%≤ 0.5%
Residue on Ignition 0.08%0.04%≤ 0.1%

Experimental Protocols

Detailed methodologies for the key analytical tests performed are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is designed to quantify the amount of Nikethamide (assay) and to detect and quantify any process-related or degradation impurities.

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.

      • Mobile Phase A: 0.1% v/v trifluoroacetic acid in water.

      • Mobile Phase B: 0.1% v/v trifluoroacetic acid in acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      27 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 263 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (for Assay): Accurately weigh and dissolve about 25 mg of Nikethamide EP Reference Standard in the mobile phase (initial conditions) to make a 50.0 mL solution.

    • Test Solution (for Assay): Accurately weigh and dissolve about 25 mg of synthesized Nikethamide in the mobile phase (initial conditions) to make a 50.0 mL solution.

    • Reference Solution (for Related Substances): Dilute the Standard Solution 1:100 with the mobile phase. Further dilute this solution 1:10 to obtain a concentration corresponding to 0.1% of the Test Solution concentration.

    • Test Solution (for Related Substances): Use the undiluted Test Solution prepared for the assay.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank), followed by the Reference Solution, Standard Solution, and Test Solution.

    • Record the chromatograms for a run time of 35 minutes.

    • For the assay, compare the peak area of the principal peak in the chromatogram of the Test Solution with that of the Standard Solution.

    • For related substances, identify the peaks corresponding to the known impurities based on their relative retention times. Calculate the percentage of each impurity by comparing its peak area to the area of the principal peak in the chromatogram of the Reference Solution (area normalization method, assuming a response factor of 1.0 for all impurities).

Water Content (Karl Fischer Titration)

This method determines the amount of water present in the sample.

  • Instrument: Metrohm 870 KF Titrino plus or equivalent volumetric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent suitable for aldehydes and ketones.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water.

    • Accurately weigh a suitable amount of the Nikethamide sample and add it to the titration vessel.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Calculate the percentage of water in the sample.

Residue on Ignition

This test measures the amount of residual inorganic impurities after combustion.

  • Apparatus: Platinum crucible, muffle furnace.

  • Procedure:

    • Ignite a clean platinum crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh.

    • Accurately weigh about 1.0 g of the Nikethamide sample into the crucible.

    • Gently heat the crucible until the substance is thoroughly charred.

    • Cool, then moisten the residue with 1 mL of sulfuric acid.

    • Heat gently until white fumes are no longer evolved, and then ignite in a muffle furnace at 600 ± 50°C until all black particles have disappeared.

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of residue on ignition.

Visualizations

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized Nikethamide.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Synthesized_Nikethamide Synthesized Nikethamide HPLC HPLC Analysis (Assay & Related Substances) Synthesized_Nikethamide->HPLC KF_Titration Karl Fischer Titration (Water Content) Synthesized_Nikethamide->KF_Titration Residue_on_Ignition Residue on Ignition Synthesized_Nikethamide->Residue_on_Ignition Reference_Standard Nikethamide EP Reference Standard Reference_Standard->HPLC Assay_Comparison Assay vs. Standard HPLC->Assay_Comparison Impurity_Profiling Impurity Profile vs. Acceptance Criteria HPLC->Impurity_Profiling Physicochemical_Tests Water & Residue vs. Specifications KF_Titration->Physicochemical_Tests Residue_on_Ignition->Physicochemical_Tests Purity_Conclusion Purity Assessment Conclusion Assay_Comparison->Purity_Conclusion Impurity_Profiling->Purity_Conclusion Physicochemical_Tests->Purity_Conclusion

Caption: Workflow for the purity assessment of synthesized Nikethamide.

Potential Impurities in Nikethamide Synthesis

This diagram illustrates the relationship between the starting materials, the final product, and potential impurities that can arise during the synthesis of Nikethamide.

Nikethamide_Impurities cluster_reactants Starting Materials cluster_product Product cluster_impurities Potential Impurities Nicotinic_Acid Nicotinic Acid (Impurity A) Nikethamide Nikethamide (N,N-diethyl-nicotinamide) Nicotinic_Acid->Nikethamide Synthesis Nicotinic_Acid->Nikethamide Unreacted Diethylamine Diethylamine (Impurity B) Diethylamine->Nikethamide Synthesis Diethylamine->Nikethamide Unreacted Isomer_Impurity N,N-diethylisonicotinamide (Impurity C) Nikethamide->Isomer_Impurity Isomerization

Caption: Potential impurities in the synthesis of Nikethamide.

Performance characteristics of different HPLC columns for Nikethamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of Nikethamide. The selection of an appropriate HPLC column is critical for achieving optimal separation, peak shape, and sensitivity. This document aims to assist researchers in making informed decisions by comparing the theoretical and observed performance of commonly used reversed-phase columns: C18, C8, and Phenyl.

General Performance Characteristics

The choice of stationary phase is a crucial parameter in HPLC method development, as it dictates the primary interaction mechanism with the analyte and thus the selectivity of the separation. For a molecule like Nikethamide, which possesses both aromatic and basic functionalities, different reversed-phase columns can offer unique advantages.

  • C18 (Octadecyl) Columns: These are the most widely used reversed-phase columns, offering a good balance of hydrophobicity for the retention of a broad range of compounds.[1] For Nikethamide, a C18 column is expected to provide sufficient retention and good peak shape, making it a common starting point for method development.[2][3]

  • C8 (Octyl) Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic.[1] This can be advantageous for the analysis of highly hydrophobic compounds that may be too strongly retained on a C18 column. For Nikethamide, a C8 column would likely result in shorter retention times, which could be beneficial for high-throughput analysis, provided adequate resolution from other components is achieved.[1]

  • Phenyl Columns: These columns have a phenyl group bonded to the silica support, which provides alternative selectivity compared to alkyl-chain phases.[4][5] The π-π interactions between the phenyl ring of the stationary phase and the pyridine ring of Nikethamide can lead to enhanced retention and unique selectivity, particularly for separating it from structurally related impurities.[4][5]

Performance Comparison Summary

The following table summarizes the expected performance characteristics of C18, C8, and Phenyl columns for Nikethamide analysis based on general chromatographic principles.

Performance ParameterC18 ColumnC8 ColumnPhenyl Column
Retention Time Moderate to highLower than C18Potentially higher than C18 due to π-π interactions
Selectivity Good general-purpose selectivitySimilar to C18 but with less retentionAlternative selectivity, especially for aromatic compounds
Peak Asymmetry Generally good, can be affected by silanol interactions with the basic nitrogenSimilar to C18Can provide improved peak shape for aromatic bases
Theoretical Plates HighHighHigh
Resolution Generally goodMay be lower than C18 if retention is significantly reducedCan offer superior resolution for specific impurity profiles

Experimental Protocols

While a direct comparative study is unavailable, the following are examples of experimental conditions reported for the analysis of Nikethamide and related compounds using a C18 column. These can serve as a starting point for method development.

Method 1: HPLC-UV for Nikethamide in Biological Fluids

  • Column: C18, 5 µm particle size, 150 mm x 4.6 mm

  • Mobile Phase: Methanol and a diethylamine-acetic acid buffer (pH 4.0) in a 22:78 (v/v) ratio.

  • Detection: UV at 263 nm

Method 2: LC-MS/MS for Nikethamide in Human Plasma

  • Column: Agilent Zorbax SB-C18, 5 µm particle size, 150 mm x 2.1 mm

  • Mobile Phase: 45:55 (v/v) methanol-water containing 0.1% formic acid.

  • Detection: Mass Spectrometry (MS)

Experimental Workflow

The general workflow for the HPLC analysis of Nikethamide is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Pharmaceutical Formulation, Biological Fluid) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (C18, C8, or Phenyl) Injection->Column Separation Isocratic or Gradient Elution Column->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Analysis (Retention Time, Peak Area, Asymmetry) Chromatogram->Integration Quantification Quantification and Reporting Integration->Quantification

Caption: General workflow for HPLC analysis of Nikethamide.

Logical Relationships in Column Selection

The decision-making process for selecting an appropriate HPLC column for Nikethamide analysis involves considering the specific requirements of the assay.

Column_Selection Start Define Analytical Goal (e.g., Routine QC, Impurity Profiling) C18 Start with C18 Column (General Purpose, Good Retention) Start->C18 Performance Evaluate Performance: - Retention Time - Peak Shape - Resolution C18->Performance C8 Consider C8 Column (Faster Analysis) Performance->C8 Retention Too High Phenyl Consider Phenyl Column (Alternative Selectivity for Impurities) Performance->Phenyl Poor Resolution of Impurities Optimized Optimized Method Performance->Optimized Acceptable C8->Performance Phenyl->Performance

Caption: Decision tree for HPLC column selection for Nikethamide.

Conclusion

The selection of an HPLC column for Nikethamide analysis should be guided by the specific goals of the method. A C18 column is a robust starting point for most applications. For faster analysis times, a C8 column may be suitable, while a Phenyl column can provide valuable alternative selectivity for resolving Nikethamide from closely related impurities, leveraging the aromatic nature of the analyte. Method development and validation are essential to confirm the optimal column and conditions for a specific analytical challenge.

References

Comparative Analysis of Nikethamide's Effects Across Various Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the physiological effects of Nikethamide, a central nervous system (CNS) stimulant, across different animal species. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data on toxicity and efficacy, details key experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Comparison of Nikethamide's Effects

Nikethamide elicits a range of physiological responses, primarily centered on respiratory and cardiovascular stimulation. The following table summarizes the available quantitative data on the lethal dose (LD50) and effective doses for respiratory stimulation in several common laboratory animal species. It is important to note that these values can be influenced by factors such as the route of administration, the specific strain of the animal, and the experimental conditions.

Animal SpeciesRoute of AdministrationLD50 (mg/kg)Effective Dose (Respiratory Stimulation)Reference(s)
Rat Subcutaneous240-
Rabbit Oral650-[1]
Dog Intravenous-20 mg/kg (for hemodynamic effects)[2]
Neonatal Rat --0.5-7 µg/mL (in medullary slices)[3]
Cattle & Buffalo Intravenous-15 mg/kg[4]

Note: Data on LD50 and effective doses for all species and routes of administration are not consistently available in the reviewed literature. Further research is required to fill these gaps.

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the effects of Nikethamide.

Assessment of Respiratory Stimulation in Neonatal Rats

This protocol, adapted from a study on the role of the GABAA receptor in Nikethamide-induced respiratory enhancement, utilizes an ex vivo medullary slice preparation.[3]

  • Animal Model: Neonatal rats (1 to 3 days old).

  • Tissue Preparation:

    • Medullary slices containing the medial region of the nucleus retrofacialis with the hypoglossal nerve rootlets are prepared.

    • Slices are perfused with a modified Kreb's solution.

  • Data Acquisition:

    • Respiration-related rhythmic discharge activity (RRDA) is recorded from the hypoglossal nerve rootlets using suction electrodes.

    • The effects of varying concentrations of Nikethamide (e.g., 0.5-7 µg/mL) on the inspiratory time (TI), integral amplitude (IA), and respiratory cycle (RC) are measured.[3]

  • Workflow Diagram:

    G A Neonatal Rat Medullary Slice Preparation B Perfusion with Modified Kreb's Solution A->B C Record RRDA from Hypoglossal Nerve Rootlets B->C D Administer Nikethamide (0.5-7 µg/mL) C->D E Measure Changes in TI, IA, and RC D->E

    Figure 1: Experimental workflow for assessing Nikethamide's respiratory effects in neonatal rats.

Evaluation of Hemodynamic Effects in Dogs

This protocol is based on a study investigating the in vivo hemodynamic effects of Nikethamide in mongrel dogs.[5][2]

  • Animal Model: Adult mongrel dogs (2-4 years old).

  • Experimental Setup:

    • Respiratory suppression is induced by the administration of xylazine-thiopental sodium and restriction of oxygen.[5][2]

    • Nikethamide is administered intravenously (e.g., 20 mg/kg).[5][2]

  • Data Acquisition:

    • Hemodynamic parameters are monitored at baseline and at various time points post-administration (e.g., 5, 15, 30, 45, and 60 minutes).[5][2]

    • Heart rate is monitored using an electrocardiogram (ECG).[5][2]

    • Systolic, diastolic, and mean arterial blood pressure are determined by a direct method.[5][2]

    • Cardiac output is measured using the thermodilution technique.[5][2]

Signaling Pathway of Nikethamide's Action

Nikethamide's primary mechanism of action involves the stimulation of the central nervous system, particularly the respiratory centers in the medulla oblongata.[6] Research suggests that its effects are mediated, at least in part, through the modulation of sodium currents via the Protein Kinase C (PKC) pathway and interaction with GABAA receptors.[3][7]

Nikethamide is believed to increase the concentration of PKC in neurons.[7] This activation of the PKC pathway can lead to shifts in the steady activation and inactivation curves of sodium channels, resulting in an increased open duration and probability of these channels.[7] This modulation of sodium currents is thought to contribute to the neuronal stimulation that underlies Nikethamide's respiratory stimulant effects.

G Nikethamide Nikethamide PKC Protein Kinase C (PKC) Activation Nikethamide->PKC increases concentration Na_Channel Sodium Channel Modulation PKC->Na_Channel phosphorylates Neuronal_Stimulation Increased Neuronal Excitability Na_Channel->Neuronal_Stimulation leads to Respiratory_Stimulation Respiratory Stimulation Neuronal_Stimulation->Respiratory_Stimulation results in

References

Statistical analysis of comparative data for Nikethamide studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and comparative analysis of Nikethamide, a central nervous system stimulant historically used as a respiratory analeptic. While its clinical use has largely been superseded by more modern and safer alternatives, understanding its pharmacological profile in comparison to other respiratory stimulants remains a valuable exercise for researchers in drug development and neuropharmacology. This document summarizes the available comparative data, outlines relevant experimental protocols, and visualizes its proposed signaling pathway.

Comparative Efficacy and Safety: A Historical Perspective

Direct quantitative comparisons from historical studies on Nikethamide are scarce in publicly available literature. However, several key studies provide a qualitative comparative assessment of its efficacy and safety against other analeptics. The findings of these studies are summarized below.

Table 1: Qualitative Comparison of Nikethamide and Other Respiratory Stimulants

Comparison Drug(s)Study DescriptionKey Findings
Picrotoxin, AmphetamineA 1948 study comparing the respiratory stimulant effects.Picrotoxin was found to be more effective than both amphetamine and Nikethamide for respiratory stimulation.[1]
Ethamivan, Methylphenidate, BemegrideA 1962 clinical comparison of effectiveness in postanesthetic arousal.The full quantitative data from this study is not readily available in public databases.[2]
Doxapram, Prethcamide, Amiphenazole, EthamivanA 1967 double-blind study comparing respiratory stimulant effects.Doxapram was found to be superior in stimulating respiration compared to Nikethamide and the other tested drugs.[3]
Dimefline, PrethcamideA 1969 controlled study in patients with chronic respiratory failure.The study reported only "minimal" improvements and a very short duration of action for Nikethamide, dimefline, and prethcamide.[3]

It is important to note that the use of most analeptics, including Nikethamide, fell out of favor by the end of the 1960s due to concerns about their narrow therapeutic window, potential for adverse effects, and the development of more effective interventions like mechanical ventilation.[1][3]

Experimental Protocols

Detailed experimental protocols from the early comparative studies on Nikethamide are not readily accessible. However, to provide a relevant methodological context, a representative experimental workflow for evaluating the effects of a respiratory stimulant on anesthesia recovery in an animal model is described below. This protocol is based on a more recent study investigating methylphenidate in pigs and is intended to serve as an example of the experimental design in this field.[3]

Experimental Workflow for Analeptic Efficacy in a Porcine Model

cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia Induction & Maintenance cluster_intervention Intervention cluster_post Post-Anesthesia Monitoring A Animal Acclimatization & Baseline Physiological Monitoring B Induction of Anesthesia (e.g., Propofol) A->B C Endotracheal Intubation & Mechanical Ventilation B->C D Maintenance of Anesthesia with Continuous Infusion C->D E Discontinuation of Anesthetic Infusion D->E F Administration of Test Article (e.g., Nikethamide) or Placebo E->F G Monitoring of Physiological Parameters (HR, BP, SpO2) F->G H Assessment of Nociceptive Withdrawal Reflex F->H I Electroencephalographic (EEG) Monitoring F->I J Time to Extubation & Recovery Milestones F->J cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response receptor Receptor/Channel pkc Protein Kinase C (PKC) receptor->pkc Activates nikethamide Nikethamide nikethamide->receptor Binds/Modulates downstream Downstream Effectors pkc->downstream Phosphorylates response Increased Neuronal Excitability & Respiration downstream->response Leads to

References

Justification for Nikethamide as a Standard in New Drug Discovery Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nikethamide with other respiratory stimulants, offering a rationale for its use as a standard in new drug discovery research. While its clinical application has waned due to a narrow therapeutic index, Nikethamide's well-characterized effects on the central respiratory centers make it a valuable tool for preclinical research and as a benchmark for novel respiratory-modulating compounds.

Comparative Analysis of Respiratory Stimulants

The following table summarizes the key characteristics of Nikethamide and its common alternatives, Doxapram and Picrotoxin. This data, compiled from various preclinical and historical clinical studies, provides a basis for selecting the appropriate standard for specific research questions.

FeatureNikethamideDoxapramPicrotoxin
Primary Mechanism Central respiratory stimulant; enhances chemoreceptor sensitivity[1].Primarily stimulates peripheral carotid chemoreceptors; some central action at higher doses[2][3].Non-competitive antagonist of GABA-A receptors in the CNS[4][5].
Site of Action Medulla oblongata[1].Carotid bodies and aortic bodies[3].Central Nervous System (CNS)[4][5].
Therapeutic Window Narrow; risk of convulsions at doses close to therapeutic range[1].Wider than Nikethamide; considered to have a better safety profile[4].Very narrow; high toxicity and risk of severe convulsions[4][5].
Historical Use Formerly used for respiratory depression from CNS depressants[6][7].Used in postanesthesia respiratory depression and COPD exacerbations[8][9].Primarily a research tool; formerly used as an antidote for barbiturate poisoning[4][5].
Reported Efficacy Effective respiratory stimulant, but less so than Doxapram in some studies[4].Considered superior to Nikethamide in some comparative studies for stimulating respiration[4].Potent convulsant and respiratory stimulant, but high toxicity limits its use[4].

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments relevant to the study of respiratory stimulants.

In Vitro Assessment of Neuronal Activity in Medullary Slices

This protocol is adapted from studies investigating the effects of respiratory stimulants on neonatal rat brainstem preparations.

Objective: To measure the effect of Nikethamide and other compounds on the firing rate of inspiratory neurons in the medulla.

Methodology:

  • Slice Preparation:

    • Neonatal Sprague-Dawley rats (1-3 days old) are anesthetized by hypothermia.

    • The brainstem is rapidly dissected in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Transverse medullary slices (600-700 µm) containing the pre-Bötzinger complex are prepared using a vibratome.

    • Slices are allowed to recover in a holding chamber with oxygenated aCSF at 30°C for at least 30 minutes.

  • Electrophysiological Recording:

    • The slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 27°C.

    • Whole-cell patch-clamp recordings are obtained from inspiratory neurons identified by their characteristic firing pattern in rhythm with respiratory-related motor output[10][11][12].

    • A baseline firing rate is established for at least 10 minutes.

  • Drug Application:

    • Nikethamide (or a comparator compound) is bath-applied at varying concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • The neuronal firing rate is recorded throughout the drug application and for a washout period.

  • Data Analysis:

    • Changes in firing frequency, burst duration, and amplitude are quantified and compared to baseline.

    • Dose-response curves can be generated to determine the potency of the tested compounds.

In Vivo Measurement of Respiratory Parameters in Rodents

This protocol describes the use of whole-body plethysmography to assess the effects of respiratory stimulants in conscious rodents.

Objective: To measure changes in respiratory rate, tidal volume, and minute ventilation in response to Nikethamide and other compounds.

Methodology:

  • Animal Acclimatization:

    • Adult male Sprague-Dawley rats are acclimated to the whole-body plethysmography chamber for several days prior to the experiment to minimize stress-induced respiratory changes[13][14].

  • Baseline Measurement:

    • The conscious, unrestrained rat is placed in the main chamber of the plethysmograph.

    • Baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume (mL), are recorded for at least 30 minutes to ensure a stable baseline[15][16].

  • Compound Administration:

    • Nikethamide (or a comparator) is administered via an appropriate route (e.g., intraperitoneal or intravenous injection).

    • A vehicle control group is included in the experimental design.

  • Post-Dosing Measurement:

    • Respiratory parameters are continuously monitored for a defined period post-administration (e.g., 60-120 minutes).

  • Data Analysis:

    • Respiratory rate, tidal volume, and minute ventilation (respiratory rate × tidal volume) are calculated and compared between treatment groups and their respective baselines.

    • The time to onset and duration of the respiratory stimulant effect are also determined.

Visualizing Mechanisms and Workflows

Signaling Pathway of Nikethamide

The precise molecular targets of Nikethamide are not fully elucidated, but its primary action is on the respiratory centers in the medulla oblongata.

Nikethamide_Pathway Nikethamide Nikethamide Medulla Medulla Oblongata (Respiratory Centers) Nikethamide->Medulla Stimulates Chemoreceptors Peripheral Chemoreceptors Nikethamide->Chemoreceptors Sensitizes Inspiratory_Neurons Inspiratory Neuron Activity Medulla->Inspiratory_Neurons Increases Chemoreceptors->Medulla Afferent Signals Respiratory_Rate Increased Respiratory Rate Inspiratory_Neurons->Respiratory_Rate Tidal_Volume Increased Tidal Volume Inspiratory_Neurons->Tidal_Volume

Caption: Proposed mechanism of action for Nikethamide.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the key steps in the in vitro assessment of respiratory stimulants.

In_Vitro_Workflow Start Start: Neonatal Rat Dissection Brainstem Dissection Start->Dissection Slicing Medullary Slice Preparation Dissection->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Recording Whole-Cell Patch-Clamp Recording of Inspiratory Neuron Recovery->Recording Baseline Establish Baseline Activity Recording->Baseline Drug_Application Bath Application of Nikethamide/Comparator Baseline->Drug_Application Data_Acquisition Record Changes in Neuronal Firing Drug_Application->Data_Acquisition Washout Washout Data_Acquisition->Washout Analysis Data Analysis (Dose-Response) Data_Acquisition->Analysis Washout->Recording Re-establish baseline End End Analysis->End

Caption: Workflow for in vitro electrophysiological studies.

Logical Relationship for Comparator Selection

This diagram illustrates the rationale for choosing Nikethamide as a standard in the context of its alternatives.

Comparator_Logic Goal Goal: Identify Novel Respiratory Modulators Nikethamide Nikethamide (Standard) - Well-characterized central stimulant - Known limitations (narrow therapeutic window) Goal->Nikethamide Benchmark New_Compound New Chemical Entity (NCE) Goal->New_Compound Test Doxapram Doxapram (Alternative) - Primarily peripheral action - Better safety profile Picrotoxin Picrotoxin (Alternative) - Different mechanism (GABA-A antagonist) - High toxicity New_Compound->Nikethamide Compare efficacy & mechanism vs. central stimulant New_Compound->Doxapram Compare efficacy & mechanism vs. peripheral stimulant New_Compound->Picrotoxin Compare efficacy & mechanism vs. GABAergic modulator

Caption: Rationale for selecting comparative standards.

References

Safety Operating Guide

Proper Disposal of Nikethamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Nikethamide, a toxic and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure safety and compliance with environmental regulations. Due to its hazardous nature, Nikethamide requires specialized disposal methods and should not be treated as common laboratory waste.

Nikethamide is classified as toxic if swallowed and causes serious eye irritation.[1][2] Improper disposal can lead to environmental contamination and pose a significant health risk. Therefore, all personnel handling this substance must be thoroughly familiar with the following procedures.

Key Disposal Principles

The fundamental principle for Nikethamide disposal is to treat it as hazardous waste. It must be disposed of in a safe manner that complies with all local, regional, national, and international regulations.[1] Under no circumstances should Nikethamide or its containers be emptied into drains or disposed of with general laboratory trash.[1]

All waste containing Nikethamide must be collected at a designated hazardous or special waste collection point.[1] This ensures that the waste is handled by licensed and qualified professionals who can manage its treatment and disposal safely.

Summary of Nikethamide Hazard and Disposal Information

CharacteristicDescriptionCitation
Chemical Name Nikethamide[2]
CAS Number 59-26-7[2]
Primary Hazards Toxic if swallowed (Acute Toxicity, Oral, Category 3), Causes serious eye irritation (Category 2A)[1][2]
GHS Pictogram Skull and crossbones[1]
Signal Word Danger[1]
UN Number UN 2810[1]
Proper Shipping Name TOXIC LIQUID, ORGANIC, N.O.S.[1]
Primary Disposal Route Hazardous waste collection by a licensed disposal facility[1][3][4]
Prohibited Disposal Do not empty into drains or dispose of with regular trash[1][3]

Step-by-Step Disposal Protocol for Nikethamide Waste

  • Segregation and Collection:

    • Collect all Nikethamide waste, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.

    • Ensure the container is compatible with Nikethamide and is kept securely closed except when adding waste.[5]

    • Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the chemical name "Nikethamide".[5]

    • Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[3]

    • The storage area should be designated for hazardous waste.

  • Spill Management:

    • In the event of a spill, absorb the Nikethamide with an inert, non-combustible material such as diatomite or universal binders.[2]

    • Collect the contaminated absorbent material and any contaminated debris into a designated hazardous waste container.[2][5]

    • Decontaminate the spill area and cleaning equipment, typically by scrubbing with alcohol.[2] All materials used for cleanup should be disposed of as hazardous waste.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the Nikethamide waste.[7][8]

    • Provide the waste disposal company with accurate information about the composition of the waste.

  • Record Keeping:

    • Maintain records of the amount of Nikethamide waste generated and its disposal date, in accordance with institutional and regulatory requirements.[8]

Nikethamide Disposal Workflow

Nikethamide_Disposal_Workflow start Nikethamide Waste Generated (e.g., unused chemical, contaminated labware, spill residue) is_spill Is it a spill? start->is_spill contain_spill Contain and absorb spill with inert material. is_spill->contain_spill Yes collect_waste Collect waste in a designated, compatible, and sealed hazardous waste container. is_spill->collect_waste No contain_spill->collect_waste label_waste Label container with 'Hazardous Waste' and 'Nikethamide'. collect_waste->label_waste store_waste Store in a secure Satellite Accumulation Area (SAA). label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. store_waste->contact_ehs waste_pickup Arrange for waste pickup. contact_ehs->waste_pickup document_disposal Document the disposal. waste_pickup->document_disposal end Disposal Complete document_disposal->end

References

Personal protective equipment for handling Nikethamide (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure for Handling Nikethamide

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide essential safety and logistical information for the handling and disposal of Nikethamide, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Nikethamide is a respiratory stimulant that requires careful handling due to its potential health hazards. This document outlines the standard procedures for personal protective equipment (PPE), operational plans for handling, and disposal protocols.

Hazard Identification and Classification

Nikethamide is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation[1][2][3].

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation[1][2][3]
Skin IrritationH315Causes skin irritation[3][4]
Respiratory IrritationH335May cause respiratory irritation[3][4]

UN Number: UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.)[1][5] Hazard Class: 6.1 (Toxic substances)[2][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to Nikethamide. The minimum required PPE includes:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Thicker gloves offer better protection.To prevent skin contact. PVC gloves offer little protection[6].
Eye Protection Safety goggles or a face shield.To protect against splashes that can cause serious eye irritation[2][6].
Skin and Body Protection A lab coat or a polyethylene gown with long sleeves and a closed back.To prevent contamination of personal clothing[7].
Respiratory Protection An N-95 or N-100 respirator is recommended, especially when handling powders or in case of spills. Surgical masks are not sufficient[6][8].To prevent inhalation of aerosols or dust.
Foot Protection Closed-toe shoes. Disposable, skid-resistant shoe covers should be worn in compounding areas[7].To protect against spills.

Operational Plan for Handling Nikethamide

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood or an exhaust booth with a HEPA filter[1].

  • Ensure that an eyewash station and a safety shower are readily accessible[2].

  • Before handling, wash hands thoroughly[2][3].

2. Handling Procedure:

  • Avoid direct contact with the substance[1].

  • Do not eat, drink, or smoke in the handling area[2][3].

  • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

  • Keep containers tightly closed when not in use[3].

3. Storage:

  • Store Nikethamide in a locked, well-ventilated, and dry place[1][2][3].

  • Recommended storage temperature is between 2-8°C[9].

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents[2].

Emergency Procedures

1. Spills:

  • Evacuate the area.

  • Wear full personal protective equipment, including respiratory protection[2].

  • Contain the spill using an absorbent material like diatomite or universal binders[2].

  • Collect the absorbed material into a sealed container for hazardous waste disposal[1].

  • Decontaminate the area with alcohol and clean thoroughly[2].

2. First Aid:

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting[1][2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs[2][3][5].
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[3][5].

Disposal Plan

All Nikethamide waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Route: Dispose of the waste at a hazardous or special waste collection point in accordance with local, regional, national, and international regulations[1]. Do not empty into drains[1].

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste. Scratch out all personal information on the label before disposal[10].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for a chemical spill response involving Nikethamide.

Spill_Response_Workflow Nikethamide Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Full PPE (Gloves, Gown, Goggles, Respirator) Alert->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Collect Collect Waste (Into a sealed hazardous waste container) Contain->Collect Decontaminate Decontaminate the Area (Using appropriate solvent) Collect->Decontaminate Dispose Dispose of Waste (Follow hazardous waste protocol) Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Workflow for responding to a Nikethamide spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nikethamide (Standard)
Reactant of Route 2
Reactant of Route 2
Nikethamide (Standard)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。